molecular formula C16H20N4O2 B15541935 Boc-NHCH2-Ph-pyrimidine-NH2

Boc-NHCH2-Ph-pyrimidine-NH2

Cat. No.: B15541935
M. Wt: 300.36 g/mol
InChI Key: LHLIVZYBSXLYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-NHCH2-Ph-pyrimidine-NH2 is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

tert-butyl N-[[4-(5-aminopyrimidin-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C16H20N4O2/c1-16(2,3)22-15(21)20-8-11-4-6-12(7-5-11)14-18-9-13(17)10-19-14/h4-7,9-10H,8,17H2,1-3H3,(H,20,21)

InChI Key

LHLIVZYBSXLYFL-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Boc-NHCH2-Ph-pyrimidine-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (4-(((5-aminopyrimidin-2-yl)amino)methyl)phenyl)carbamate, a key linker molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, this molecule, herein referred to as Boc-NHCH2-Ph-pyrimidine-NH2, serves as a crucial component of the PROTAC degrader XYD198.[1][2][3] This document details the synthetic pathway, including a step-by-step experimental protocol for its preparation via a Buchwald-Hartwig amination reaction. Furthermore, it presents a summary of the expected characterization data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid in the verification of the synthesized compound. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, providing the necessary information for the successful synthesis and validation of this important building block.

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby affecting the efficiency and selectivity of protein degradation.

The subject of this guide, this compound, is a linker used in the synthesis of XYD198, a potent and efficient degrader of the transcriptional coactivators CBP/p300.[1][2][3] The structure of this linker incorporates a Boc-protected aminomethylphenyl group and an aminopyrimidine moiety, providing a versatile scaffold for PROTAC assembly. This document will provide a detailed methodology for its synthesis and characterization.

Synthesis

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination. This reaction forms the key carbon-nitrogen bond between the phenyl and pyrimidine (B1678525) rings. The general synthetic scheme is outlined below.

Synthetic Workflow

Synthesis_Workflow A tert-butyl (4-(bromomethyl)phenyl)carbamate C tert-butyl (4-(azidomethyl)phenyl)carbamate A->C Azidation B Sodium Azide (B81097) (NaN3) E tert-butyl (4-(aminomethyl)phenyl)carbamate C->E Staudinger Reduction D Triphenylphosphine (B44618) (PPh3), H2O H This compound E->H Buchwald-Hartwig Amination F 2-chloro-5-aminopyrimidine G Pd2(dba)3, Xantphos, Cs2CO3, Dioxane

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is based on the synthesis of similar compounds and general procedures for Buchwald-Hartwig amination reactions.

Step 1: Synthesis of tert-butyl (4-(aminomethyl)phenyl)carbamate

This starting material can be synthesized from tert-butyl (4-(bromomethyl)phenyl)carbamate.

  • Azidation: To a solution of tert-butyl (4-(bromomethyl)phenyl)carbamate (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq). Stir the reaction mixture at room temperature for 12 hours. After completion of the reaction (monitored by TLC), pour the mixture into water and extract with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (4-(azidomethyl)phenyl)carbamate.

  • Staudinger Reduction: To a solution of tert-butyl (4-(azidomethyl)phenyl)carbamate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (10:1), add triphenylphosphine (1.1 eq). Stir the reaction mixture at room temperature for 8 hours. After completion of the reaction, remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford tert-butyl (4-(aminomethyl)phenyl)carbamate.

Step 2: Buchwald-Hartwig Amination

  • To a reaction vessel, add tert-butyl (4-(aminomethyl)phenyl)carbamate (1.0 eq), 2-chloro-5-aminopyrimidine (1.1 eq), cesium carbonate (Cs2CO3, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3, 0.05 eq), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (B91453) to the vessel via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, this compound, as a solid.

Characterization

The structural identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Data Presentation
Parameter Expected Value
Molecular Formula C16H21N5O2
Molecular Weight 315.37 g/mol
Appearance White to off-white solid
Purity (by HPLC) >95%
Spectroscopic Data Expected Peaks/Signals
¹H NMR (400 MHz, DMSO-d6) * ~8.0-8.2 ppm: Singlet, 2H (pyrimidine protons) * ~7.1-7.4 ppm: Multiplet, 4H (aromatic protons) * ~6.5-6.8 ppm: Broad singlet, 1H (pyrimidine-NH) * ~5.0-5.3 ppm: Broad singlet, 2H (pyrimidine-NH2) * ~4.1-4.3 ppm: Doublet, 2H (CH2) * ~1.4 ppm: Singlet, 9H (Boc-group protons)
¹³C NMR (100 MHz, DMSO-d6) * ~160-162 ppm: (C=O of Boc) * ~155-157 ppm: (Pyrimidine carbons) * ~135-140 ppm: (Aromatic carbons) * ~127-129 ppm: (Aromatic carbons) * ~115-120 ppm: (Aromatic carbons) * ~78-80 ppm: (Quaternary carbon of Boc) * ~43-45 ppm: (CH2) * ~28-30 ppm: (Methyl carbons of Boc)
Mass Spectrometry (ESI+) * m/z: 316.18 [M+H]⁺, 338.16 [M+Na]⁺

Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and concentration.

Experimental Methodologies for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

    • Instrumentation: A 400 MHz NMR spectrometer.

    • Parameters: Record ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol (B129727) or acetonitrile.

    • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

    • Parameters: Acquire the mass spectrum in positive ion mode.

Signaling Pathways and Logical Relationships

The synthesized this compound is a key intermediate in the construction of PROTACs. The logical relationship of its role is depicted below.

PROTAC_Assembly A Boc-NHCH2-Ph- pyrimidine-NH2 (Linker Precursor) C H2N-CH2-Ph- pyrimidine-NH2 (De-protected Linker) A->C Step 1 B Boc Deprotection (e.g., TFA) F PROTAC Molecule (e.g., XYD198) C->F Step 2: Coupling D E3 Ligase Ligand (with reactive group) E Target Protein Ligand (with reactive group)

Caption: Logical workflow for PROTAC assembly using the linker.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound, a critical linker for the development of PROTACs such as XYD198. The outlined Buchwald-Hartwig amination protocol, coupled with the provided characterization data, offers a clear and actionable path for researchers to produce and validate this compound. The successful synthesis of this linker is a key step in the broader effort to design and develop novel protein degraders for therapeutic applications. It is anticipated that this guide will facilitate further research and development in the exciting and rapidly advancing field of targeted protein degradation.

References

An In-depth Technical Guide to "Boc-NHCH2-Ph-pyrimidine-NH2": A Key Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Boc-NHCH2-Ph-pyrimidine-NH2," chemically known as tert-butyl ((phenyl(pyrimidin-2-yl)amino)methyl)carbamate, is a bifunctional molecule that has gained significant attention in the field of chemical biology and drug discovery. Its primary role is as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively degrade target proteins within cells. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this important linker, with a focus on its application in the development of the PROTAC molecule XYD198, a potent and efficient degrader of the transcriptional coactivators CBP and p300.[1]

Chemical Structure and Properties

The chemical structure of "this compound" features a central phenyl ring connected to a pyrimidine (B1678525) moiety and a Boc-protected aminomethyl group. This arrangement provides the necessary structural components for its function as a PROTAC linker, allowing for the covalent attachment of ligands that bind to a target protein and an E3 ubiquitin ligase.

Physicochemical Data
PropertyValueSource
IUPAC Name tert-butyl N-[[phenyl(pyrimidin-2-yl)amino]methyl]carbamate---
CAS Number 3040121-15-8ChemBK, CymitQuimica
Molecular Formula C₁₆H₂₀N₄O₂CymitQuimica
Molecular Weight 300.36 g/mol CymitQuimica
Predicted XLogP3 1.3 - 2.5PubChem (for related structures)[2][3]
Predicted Hydrogen Bond Donor Count 2PubChem (for related structures)
Predicted Hydrogen Bond Acceptor Count 5PubChem (for related structures)
Predicted Rotatable Bond Count 5PubChem (for related structures)

Note: Predicted values are based on computational models for structurally similar compounds and should be considered as estimates.

Role in Targeted Protein Degradation: The PROTAC Linker

"this compound" serves as a crucial component in the architecture of the PROTAC XYD198. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest. They consist of two distinct ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase.

The linker's role is not merely to connect the two ligands but also to orient them in a spatial arrangement that facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.

Signaling Pathway of PROTAC-mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, such as one utilizing the "this compound" linker.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment PROTAC PROTAC (e.g., XYD198) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., CBP/p300) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptide Fragments Recycling->PROTAC Synthesis_Workflow General Synthesis Workflow Start Starting Materials (e.g., 2-chloropyrimidine, aminobenzylamine) Reaction1 Step 1: Nucleophilic Aromatic Substitution Start->Reaction1 Intermediate Phenyl-pyrimidine Intermediate Reaction1->Intermediate Reaction2 Step 2: Boc Protection Intermediate->Reaction2 Crude_Product Crude Product Reaction2->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Final Product: This compound Purification->Final_Product

References

An In-depth Technical Guide on the Mechanism of Action of Phenyl-Pyrimidine-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, design, and evaluation of Proteolysis Targeting Chimeras (PROTACs) that incorporate a phenyl-pyrimidine scaffold. While the specific molecule "Boc-NHCH2-Ph-pyrimidine-NH2" is not a widely documented PROTAC, this guide will focus on the principles and applications of using the phenyl-pyrimidine core as a warhead to target proteins of interest for degradation. A notable example used for illustration is a series of PROTACs designed to dually degrade Insulin-like Growth Factor 1 Receptor (IGF-1R) and Src kinase.[1][2]

The PROTAC Mechanism of Action: A General Overview

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3][4][5] The fundamental mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade the target protein.[6][7]

The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[8][9]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[7][8]

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted by the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides.[7][8]

  • Recycling: After the degradation of the POI, the PROTAC molecule is released and can catalytically induce the degradation of another POI molecule.[8]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ternary_Complex->PROTAC Release & Recycling Ternary_Complex->E3_Ligase Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: General mechanism of action for PROTACs.

Phenyl-Pyrimidine as a Warhead for Kinase Degradation

The phenyl-pyrimidine scaffold is a common motif in kinase inhibitors. In the context of PROTACs, this scaffold can be adapted to serve as the "warhead" that binds to the active site of a target kinase.

Case Study: Dual IGF-1R/Src Degraders

A study by Kim et al. describes the development of PROTACs that can dually degrade IGF-1R and Src, two kinases implicated in various cancers.[1][2] The warhead used in these PROTACs is based on the N2-phenyl-N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine structure, which is a known inhibitor of both c-Src and IGF-1R.[1] This warhead is then connected via a linker to pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase.[1]

The rationale behind this approach is that a single PROTAC molecule can simultaneously target two oncogenic proteins for degradation, potentially leading to a more potent anti-cancer effect.

Signaling Pathways of IGF-1R and Src

IGF-1R and Src are key nodes in signaling pathways that regulate cell proliferation, survival, and migration. Their degradation by PROTACs can disrupt these oncogenic signals.

Signaling_Pathways cluster_IGF1R IGF-1R Pathway cluster_Src Src Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT Proliferation_Survival Proliferation & Survival AKT->Proliferation_Survival Src Src FAK FAK Src->FAK Migration Cell Migration FAK->Migration PROTAC Phenyl-Pyrimidine PROTAC PROTAC->IGF1R Degrades PROTAC->Src Degrades

Figure 2: Simplified signaling pathways of IGF-1R and Src and their targeting by a dual-degrader PROTAC.

Quantitative Data for Phenyl-Pyrimidine-Based PROTACs

The following tables summarize the biological activity of example PROTACs (12a and 12b from Kim et al.) that utilize a phenyl-pyrimidine scaffold to degrade IGF-1R and Src.[1]

Table 1: Inhibitory Concentration (IC50) of PROTACs in Cancer Cell Lines

CompoundCell LineIC50 (µM)
12a (CPR3) MCF7~2.5
A549~3.0
12b (CPR4) MCF7~1.5
A549~2.0

Table 2: Protein Degradation by PROTACs in Cancer Cell Lines

CompoundConcentration (µM)Cell LineIGF-1R DegradationSrc Degradation
12a (CPR3) 1MCF7++
5MCF7++++
1A549++
5A549++++
12b (CPR4) 1MCF7++++
5MCF7++++++
1A549++++
5A549++++++

(+, ++, +++ indicate increasing levels of protein degradation as observed by immunoblotting)

Experimental Protocols

This section outlines the general methodologies for the synthesis and evaluation of phenyl-pyrimidine-based PROTACs.

Synthesis of Phenyl-Pyrimidine PROTACs

The synthesis of these PROTACs typically involves a multi-step process. A general workflow is presented below.

Synthesis_Workflow Start Starting Materials Step1 Synthesis of Phenyl-Pyrimidine Warhead Start->Step1 Step2 Synthesis of Linker-E3 Ligase Ligand Start->Step2 Step3 Coupling of Warhead and Linker-E3 Ligase Step1->Step3 Step2->Step3 Purification Purification & Characterization Step3->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

References

The Role of Boc-NH-CH2-Ph-pyrimidine-NH2 as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROteolysis TArgeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the "Boc-NH-CH2-Ph-pyrimidine-NH2" moiety and its role as a PROTAC linker, with a specific focus on its application in the development of the potent CBP/p300 degrader, XYD198.[1] This document details the synthesis, quantitative performance, and relevant experimental protocols associated with this linker, offering a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to PROTACs and the Significance of Linker Design

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.

The linker is not merely a passive spacer; its length, rigidity, and chemical composition profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation. The incorporation of specific chemical motifs, such as the pyrimidine (B1678525) ring, into the linker can significantly enhance the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.

The "Boc-NH-CH2-Ph-pyrimidine-NH2" Linker in XYD198

The linker, tert-butyl ((phenyl(pyrimidin-2-ylamino)methyl)carbamate), with the chemical structure Boc-NH-CH2-Ph-pyrimidine-NH2, has been successfully employed in the design of XYD198, a potent and orally bioavailable degrader of the transcriptional coactivators CBP and p300.[1] XYD198 recruits the Cereblon (CRBN) E3 ligase to target CBP/p300 for degradation.[2] The structure of XYD198, highlighting the linker, is shown below.

PROTAC_Structure cluster_0 XYD198 Structure CBP/p300 Ligand CBP/p300 Ligand (based on CCS1477) Linker Linker Boc-NH-CH2-Ph-pyrimidine-NH2 CBP/p300 Ligand->Linker E3 Ligase Ligand E3 Ligase Ligand (CRBN binder) Linker->E3 Ligase Ligand Synthesis_Workflow cluster_0 Synthesis of XYD198 A Boc-NH-CH2-Ph-pyrimidine-NH2 (Linker) C Amide Coupling A->C B CRBN Ligand (with COOH) B->C D Boc Deprotection (TFA/DCM) C->D F Final Amide Coupling D->F E CBP/p300 Ligand (with COOH) E->F G XYD198 F->G PROTAC_Mechanism cluster_0 Mechanism of Action of XYD198 XYD198 XYD198 Ternary_Complex Ternary Complex (CBP/p300-XYD198-CRBN) XYD198->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of CBP/p300 Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of CBP/p300 Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides Experimental_Workflow cluster_1 PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (XYD198) Degradation_Assay Western Blot for Protein Degradation (DC50, Dmax) Synthesis->Degradation_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) (IC50) Synthesis->Cell_Viability_Assay Data_Analysis Data Analysis and SAR Degradation_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis In_Vivo_Studies In Vivo Xenograft Model Data_Analysis->In_Vivo_Studies

References

An In-Depth Technical Guide to tert-butyl (4-((2-aminopyrimidin-4-yl)methyl)benzyl)carbamate (CAS 3040121-15-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological relevance of tert-butyl (4-((2-aminopyrimidin-4-yl)methyl)benzyl)carbamate, a key linker molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document consolidates available data on its characteristics and provides a detailed look into its role in the PROTAC XYD198, a potent degrader of the transcriptional coactivators CBP and p300. Experimental methodologies and the downstream signaling implications of CBP/p300 degradation are also discussed, offering valuable insights for researchers in oncology and drug discovery.

Introduction

Tert-butyl (4-((2-aminopyrimidin-4-yl)methyl)benzyl)carbamate, with the CAS number 3040121-15-8, is a heterobifunctional linker molecule that has gained significant attention in the field of targeted protein degradation. Its primary utility lies in its incorporation into PROTACs, which are novel therapeutic agents designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal machinery. This guide will focus on the intrinsic properties of this linker and its functional role within the context of the PROTAC XYD198.

Chemical and Physical Properties

A thorough review of available literature and chemical databases has yielded the following properties for tert-butyl (4-((2-aminopyrimidin-4-yl)methyl)benzyl)carbamate. It is important to note that experimentally determined physical properties such as melting and boiling points are not consistently reported in publicly accessible sources. The data presented below is a compilation of information from various suppliers and computational predictions.

PropertyValueSource
CAS Number 3040121-15-8-
Chemical Name tert-butyl (4-((2-aminopyrimidin-4-yl)methyl)benzyl)carbamate-
Molecular Formula C₁₆H₂₀N₄O₂[1][2][3]
Molecular Weight 300.36 g/mol [1][2][3]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like DMSO and methanol (B129727) (inferred from use in biological assays)-

Spectral Data:

Synthesis and Experimental Protocols

While a detailed, step-by-step synthesis protocol for tert-butyl (4-((2-aminopyrimidin-4-yl)methyl)benzyl)carbamate is not explicitly published, the synthesis of PROTACs and their linker components generally follows established organic chemistry principles. The synthesis would likely involve the coupling of a Boc-protected aminobenzylamine derivative with a functionalized pyrimidine (B1678525) moiety.

General Synthetic Strategy (Hypothetical):

A plausible synthetic route would involve the reaction of a suitably activated pyrimidine derivative, such as a halopyrimidine, with a Boc-protected 4-(aminomethyl)benzylamine under basic conditions. The reaction would proceed via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

Experimental Workflow for PROTAC Synthesis:

The synthesis of a PROTAC like XYD198, which incorporates this linker, would follow a multi-step process.

experimental_workflow cluster_synthesis PROTAC Synthesis start Starting Materials (E3 Ligase Ligand, Linker Precursor, Target Ligand) step1 Linker Synthesis (Synthesis of Boc-NHCH2-Ph-pyrimidine-NH2) start->step1 step2 Coupling Reaction 1 (Linker + E3 Ligase Ligand) step1->step2 step3 Deprotection step2->step3 step4 Coupling Reaction 2 (Intermediate + Target Ligand) step3->step4 purification Purification (e.g., HPLC) step4->purification end Final PROTAC Molecule (XYD198) purification->end

A generalized workflow for the synthesis of a PROTAC molecule.

Biological Activity and Role in PROTAC XYD198

Tert-butyl (4-((2-aminopyrimidin-4-yl)methyl)benzyl)carbamate serves as the linker component in the PROTAC molecule XYD198.[2] PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

XYD198 is a potent and orally active degrader of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and its paralog p300. These proteins are critical transcriptional coactivators involved in the regulation of gene expression, and their dysregulation is implicated in various cancers, including acute myeloid leukemia (AML).

Mechanism of Action of XYD198:

The XYD198 PROTAC molecule utilizes its distinct domains to bring about the degradation of CBP/p300. One end of the molecule binds to the bromodomain of CBP/p300, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to CBP/p300, marking them for degradation by the 26S proteasome.

protac_mechanism cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System PROTAC XYD198 (PROTAC) CBP_p300 CBP/p300 (Target Protein) PROTAC->CBP_p300 Binds to Bromodomain E3_Ligase CRBN E3 Ligase PROTAC->E3_Ligase Recruits Ubiquitination Polyubiquitination of CBP/p300 CBP_p300->Ubiquitination E3_Ligase->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Degradation Degradation of CBP/p300 Proteasome->Degradation Mediates Recycling PROTAC Recycling Degradation->Recycling signaling_pathway cluster_upstream Upstream Events cluster_downstream Downstream Consequences XYD198 XYD198 CBP_p300_degradation CBP/p300 Degradation XYD198->CBP_p300_degradation Histone_Deacetylation Decreased Histone Acetylation CBP_p300_degradation->Histone_Deacetylation Chromatin_Condensation Chromatin Condensation Histone_Deacetylation->Chromatin_Condensation Transcriptional_Repression Transcriptional Repression of Oncogenes (e.g., MYC) Chromatin_Condensation->Transcriptional_Repression Cellular_Effects Inhibition of Proliferation & Induction of Apoptosis Transcriptional_Repression->Cellular_Effects

References

An In-depth Technical Guide to tert-butyl (4-(5-aminopyrimidin-2-yl)benzyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of tert-butyl (4-(5-aminopyrimidin-2-yl)benzyl)carbamate, a molecule of significant interest in the field of targeted protein degradation. This compound, commonly used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), plays a crucial role in connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety.

Molecular Profile

The fundamental chemical properties of tert-butyl (4-(5-aminopyrimidin-2-yl)benzyl)carbamate are summarized below. The discrepancy in the molecular formula often arises from the presence or absence of a second carbonyl group in related linker structures. Based on the verified CAS number 3040121-15-8, the correct molecular formula is C16H20N4O2.[1]

PropertyValue
Systematic Name tert-butyl (4-(5-aminopyrimidin-2-yl)benzyl)carbamate
Common Abbreviation Boc-NHCH2-Ph-pyrimidine-NH2
CAS Number 3040121-15-8
Molecular Formula C16H20N4O2[1]
Molecular Weight 300.36 g/mol [1]

Experimental Protocols: A Generalized Synthesis Approach

The synthesis of tert-butyl (4-(5-aminopyrimidin-2-yl)benzyl)carbamate and similar PROTAC linkers involves multi-step organic synthesis. While specific, detailed protocols for this exact molecule are proprietary, a generalized workflow can be constructed based on established methods for the synthesis of N-Boc protected amines and pyrimidine (B1678525) derivatives. The following represents a plausible, illustrative synthetic route.

A. Boc Protection of an Amino Group:

The initial step in the synthesis of many PROTAC linkers involves the protection of an amine functionality with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic chemistry to prevent the amine from participating in subsequent reactions.

  • Reaction: An appropriate amine-containing precursor is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, in a suitable solvent like dichloromethane (B109758) or a mixture of dioxane and water.

  • Work-up: The reaction mixture is typically washed with aqueous solutions to remove the base and other water-soluble byproducts. The organic layer is then dried and the solvent is removed under reduced pressure to yield the Boc-protected amine.

B. Coupling to the Pyrimidine Moiety:

The subsequent step involves the coupling of the Boc-protected fragment to the pyrimidine ring. This can be achieved through various cross-coupling reactions, such as a Suzuki or Stille coupling, or through nucleophilic aromatic substitution, depending on the specific precursors used.

  • Reaction: For instance, a boronic acid or ester derivative of the Boc-protected fragment could be reacted with a halogenated pyrimidine in the presence of a palladium catalyst and a base.

  • Purification: The crude product is purified using column chromatography on silica (B1680970) gel to isolate the desired compound.

C. Final Modification and Deprotection:

Further modifications to the molecule may be necessary to introduce the required reactive groups for conjugation to the target-binding and E3 ligase-binding ligands. The Boc protecting group is typically removed in the final stages of the PROTAC assembly using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_synthesis Generalized Synthetic Workflow Start Starting Materials (Amine & Pyrimidine Precursors) Step1 Boc Protection of Amine Start->Step1 (Boc)2O, Base Step2 Coupling Reaction (e.g., Suzuki Coupling) Step1->Step2 Pd Catalyst, Base Product This compound Step2->Product

Caption: A generalized workflow for the synthesis of the title compound.

G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex Binds to E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds to Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Catalyzes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded Degraded Target Protein Proteasome->Degraded

Caption: The general mechanism of action for a PROTAC molecule.

Biological Significance and Signaling Pathways

Pyrimidine derivatives are fundamental to numerous biological processes. They are essential building blocks for nucleic acids (DNA and RNA) and are involved in the synthesis of other important biomolecules. In the context of drug development, pyrimidine scaffolds are found in a wide array of therapeutic agents, including anticancer and antiviral drugs.

The primary role of tert-butyl (4-(5-aminopyrimidin-2-yl)benzyl)carbamate is as a component of PROTACs. PROTACs represent a novel therapeutic modality that induces the degradation of specific target proteins rather than simply inhibiting their function. The pyrimidine moiety in this linker can contribute to the overall physicochemical properties of the PROTAC, influencing its solubility, cell permeability, and binding interactions.

The signaling pathway impacted by a PROTAC is determined by the target protein it is designed to degrade. For instance, if the PROTAC targets a kinase involved in a cancer signaling pathway, its administration would lead to the downregulation of that pathway. The general mechanism, however, remains the same: the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, effectively removing it from the cellular environment.

References

An In-depth Technical Guide on the Solubility and Stability of tert-butyl (4-(5-aminopyrimidin-2-yl)benzyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available information and predicted properties concerning the solubility and stability of tert-butyl (4-(5-aminopyrimidin-2-yl)benzyl)carbamate . This compound, with the molecular formula C₁₆H₂₀N₄O₂, is of interest to researchers in medicinal chemistry and drug development.[1] Understanding its physicochemical properties is crucial for its handling, formulation, and the interpretation of biological data.

Chemical Structure:

Figure 1: Chemical structure of tert-butyl (4-(5-aminopyrimidin-2-yl)benzyl)carbamate

Due to the absence of specific experimental data in publicly available literature, this guide will focus on the predicted solubility and stability based on the well-understood chemistry of its constituent functional groups: a tert-butyloxycarbonyl (Boc) protected amine and an aminopyrimidine core. Furthermore, detailed, standardized experimental protocols for determining these properties are provided.

Solubility Profile

No experimental quantitative solubility data for tert-butyl (4-(5-aminopyrimidin-2-yl)benzyl)carbamate in common laboratory solvents was found in the reviewed literature. However, a qualitative prediction of its solubility can be inferred from its molecular structure, which contains both hydrophobic and hydrophilic moieties.

  • Hydrophobic parts: The benzyl (B1604629) group and the tert-butyl group of the Boc protector contribute to its nonpolar character, suggesting solubility in organic solvents.

  • Hydrophilic parts: The aminopyrimidine ring, with its nitrogen atoms capable of hydrogen bonding, imparts a degree of polarity.

Based on this, the compound is expected to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), and moderate to good solubility in alcohols like ethanol (B145695) and methanol. Its solubility in water is predicted to be low due to the significant hydrophobic character.

Data Presentation: Predicted Solubility

SolventPredicted SolubilityRationale
WaterLowPredominantly hydrophobic structure with limited hydrogen bonding potential with water.
EthanolModerate to HighThe alkyl nature of ethanol can solvate the nonpolar parts, while the hydroxyl group can interact with the polar aminopyrimidine.
DMSOHighA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
DMFHighSimilar to DMSO, it is a versatile polar aprotic solvent.

Solubility Prediction Tools:

For a more quantitative estimation of solubility, researchers can utilize in silico prediction tools. Software such as ACD/Percepta and various online machine-learning based models can provide calculated solubility values in different solvents.[2][3][4][5][6][7][8] These tools use algorithms based on large datasets of experimentally determined solubilities and molecular descriptors.[2][9]

Stability Profile

The chemical stability of tert-butyl (4-(5-aminopyrimidin-2-yl)benzyl)carbamate is primarily dictated by the lability of the Boc-protecting group and the intrinsic stability of the aminopyrimidine ring.

pH Stability:

  • Acidic Conditions: The Boc group is known to be labile under acidic conditions.[10] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will lead to the cleavage of the carbamate (B1207046) bond, yielding tert-butanol (B103910) (which can further eliminate to isobutylene), carbon dioxide, and the deprotected primary amine.

  • Neutral and Basic Conditions: The Boc group is generally stable under neutral and basic conditions.[10] The aminopyrimidine ring is also expected to be relatively stable at neutral and moderately basic pH.

Thermal Stability:

Specific data on the thermal decomposition of this compound is unavailable. However, many organic molecules of similar complexity will have a defined melting point and will decompose at higher temperatures. The stability of aminopyrimidine derivatives can be influenced by their substituents.[11][12][13]

Photostability:

Pyrimidine bases are known to be susceptible to photolytic decomposition upon exposure to UV light.[6] Therefore, it is recommended to protect tert-butyl (4-(5-aminopyrimidin-2-yl)benzyl)carbamate from light to prevent potential degradation.

Predicted Degradation Pathways:

The most probable degradation pathway under stressed conditions (e.g., strong acid, heat, or UV light) involves the cleavage of the Boc group.

Boc-NHCH2-Ph-pyrimidine-NH2 This compound H2N-CH2-Ph-pyrimidine-NH2 H2N-CH2-Ph-pyrimidine-NH2 This compound->H2N-CH2-Ph-pyrimidine-NH2 Acidic Hydrolysis t-BuOH + CO2 t-BuOH + CO2 This compound->t-BuOH + CO2 Acidic Hydrolysis Isobutylene Isobutylene t-BuOH + CO2->Isobutylene Elimination

Caption: Predicted acidic degradation pathway of tert-butyl (4-(5-aminopyrimidin-2-yl)benzyl)carbamate.

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of small molecules like tert-butyl (4-(5-aminopyrimidin-2-yl)benzyl)carbamate.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2][14][15][16][17][18]

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., PTFE).

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of the compound is used for accurate quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Add excess solid to solvent B Seal flask A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge/Filter C->D E Analyze supernatant by HPLC-UV D->E F Quantify using calibration curve E->F

Caption: Experimental workflow for the shake-flask solubility determination method.

Stability Assessment: Accelerated Stability Testing

Accelerated stability studies are performed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.[19][20][21][22][23][24]

Methodology:

  • Sample Preparation: The compound is stored as a solid and/or in solution in relevant solvents at various concentrations.

  • Stress Conditions: Samples are exposed to a range of stress conditions as per ICH guidelines, including:

    • Temperature: Elevated temperatures (e.g., 40°C, 60°C).

    • Humidity: High relative humidity (e.g., 75% RH).

    • pH: A range of pH values in aqueous solutions (e.g., pH 2, 7, 9).

    • Light: Exposure to UV and visible light.

    • Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

  • Time Points: Samples are collected at predetermined time intervals (e.g., 0, 1, 2, 4 weeks).

  • Analysis: The amount of the parent compound remaining and the formation of any degradation products are monitored by a stability-indicating HPLC method.[25][26] This method must be able to separate the parent compound from all potential degradation products.

  • Data Evaluation: The rate of degradation is determined, and the shelf-life under normal storage conditions can be extrapolated.

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare solid and solution samples B Temperature/Humidity A->B C pH Variation A->C D Light Exposure A->D E Oxidative Stress A->E F Collect samples at time points B->F C->F D->F E->F G Analyze by stability-indicating HPLC F->G H Quantify parent and degradants G->H

Caption: Workflow for an accelerated stability testing protocol.

Conclusion

References

The Strategic Application of Boc-NHCH2-Ph-pyrimidine-NH2 in Novel PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, offering the ability to specifically eliminate target proteins rather than merely inhibiting them. This is achieved through the design of heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The architecture of a PROTAC, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, is crucial to its efficacy, selectivity, and pharmacokinetic properties. This technical guide focuses on the emerging role of the Boc-NHCH2-Ph-pyrimidine-NH2 chemical moiety as a core component in the development of novel PROTACs.

Recent advancements have highlighted the utility of this linker, particularly in the creation of potent degraders of the transcriptional coactivators CREB-binding protein (CBP) and its homolog p300. These proteins are attractive therapeutic targets in oncology due to their role in regulating the expression of key oncogenes. This guide will provide a comprehensive overview of the synthesis, mechanism of action, and evaluation of PROTACs incorporating the this compound linker, with a focus on quantitative data and detailed experimental protocols.

The Role of the Linker in PROTAC Design

The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity. Its length, rigidity, and composition influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The this compound moiety offers a semi-rigid structure that can properly orient the POI and E3 ligase ligands for effective ubiquitination. The Boc-protected amine provides a stable precursor for facile coupling to the E3 ligase ligand during synthesis.

Case Study: XYD198 - A Potent CBP/p300 Degrader

A prime example of a PROTAC utilizing the this compound linker is XYD198.[1][2] This molecule has demonstrated potent and efficient degradation of CBP and p300 proteins, leading to strong in vivo antitumor activity.[1] The development of XYD198 showcases the potential of this linker in creating clinically relevant protein degraders.

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes the in vitro degradation performance of PROTACs incorporating the aminomethylphenyl-pyrimidine core structure.

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Growth Inhibition IC50 (nM)
XYD198 CBP/p300MV4;11<10>90Low Nanomolar
XYD190 CBP/p300MV4;11<10>90Low Nanomolar

Data synthesized from publicly available research abstracts.[1]

Signaling and Experimental Workflow Diagrams

To visually represent the processes involved in the development and mechanism of action of these PROTACs, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., XYD198) PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (CBP/p300) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start_Material Starting Materials Linker_Synth Linker Synthesis (this compound) Start_Material->Linker_Synth PROTAC_Synth PROTAC Synthesis (e.g., XYD198) Linker_Synth->PROTAC_Synth Cell_Culture Cell Culture (e.g., MV4;11) PROTAC_Synth->Cell_Culture PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (DC50, Dmax) PROTAC_Treatment->Western_Blot Cell_Viability Cell Viability Assay (IC50) PROTAC_Treatment->Cell_Viability Xenograft_Model Xenograft Model (e.g., NOD-SCID mice) Cell_Viability->Xenograft_Model PROTAC_Admin PROTAC Administration Xenograft_Model->PROTAC_Admin Tumor_Measurement Tumor Growth Measurement PROTAC_Admin->Tumor_Measurement Toxicity_Assessment Toxicity Assessment PROTAC_Admin->Toxicity_Assessment

References

The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine (B1678525) nucleus, a six-membered heterocyclic compound with two nitrogen atoms, is a fundamental building block of life, forming the structural core of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA.[1][2] This inherent biological significance has established pyrimidine as a "privileged scaffold" in medicinal chemistry, attracting considerable attention from researchers for decades.[3][4] The versatility of the pyrimidine ring allows for extensive synthetic modifications, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.[3][5] These derivatives have been successfully developed into therapeutic agents for a wide range of diseases, including cancer, microbial infections, and viral illnesses.[1][2][6] This technical guide provides a comprehensive overview of the biological activities of pyrimidine derivatives, focusing on their applications in drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine derivatives are at the forefront of modern oncology, with numerous compounds approved for clinical use and many more in development.[7][8] Their anticancer mechanisms are diverse, often involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer cells, such as protein kinases.[4][9][10]

Mechanisms of Action:

  • Kinase Inhibition: A primary mechanism of action is the inhibition of protein kinases, which are essential for cell signaling, growth, and proliferation.[7][10] Key targets include:

    • Epidermal Growth Factor Receptor (EGFR): Pyrimidine derivatives are used to treat non-small-cell lung cancer (NSCLC) by inhibiting EGFR.[11]

    • Cyclin-Dependent Kinases (CDKs): Compounds targeting CDKs, like CDK2, can induce cell cycle arrest and apoptosis in cancer cells.[12][13]

    • Other Kinases: Derivatives have also been developed to target FGFRs, and as dual-target or multi-target kinase inhibitors to overcome drug resistance.[12][14]

  • DHFR Inhibition: Some pyrimidine derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids, thereby disrupting DNA synthesis and cell proliferation.[9]

  • Other Mechanisms: Other reported mechanisms include the inhibition of USP7 pathway, disruption of microtubule assembly, and induction of apoptosis through various cellular pathways.[9][12]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrimidine derivatives, expressed as IC50 values (the concentration required to inhibit 50% of the biological process).

Compound Class/DerivativeTargetCancer Cell Line(s)IC50 Value (µM)Reference(s)
N,4-di(1H-pyrazol-4-yl) pyrimidin-2-aminesCDK2Various (13 cell lines)Sub-micromolar[12]
N-(pyridin-3-yl) pyrimidin-4-amine (Compound 17)CDK2/cyclin A2HeLa, MV4-11, HT-29, MCF-70.064[12]
Pyrrolo[2,3-d]pyrimidin-4-amine (Compound 12)FGFRsSNU-16 (Gastric)Potent (not specified)[12]
N4-hydrazone of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (Compound 5)Not specifiedA549 (Lung)15.3[12]
N4-hydrazone of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (Compound 6)Not specifiedMCF-7 (Breast)10.9[12]
Aminopyrimidine (RDS 3442)Not specifiedGlioblastoma, TNBC, Colon4 - 8[15]
Signaling Pathway: EGFR Inhibition

Many pyrimidine-based anticancer agents function by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often hyperactivated in cancer.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->EGFR Inhibits Activation Antimicrobial_Workflow Design 1. Compound Design (Scaffold Selection) Synthesis 2. Chemical Synthesis of Derivatives Design->Synthesis Screening 3. In Vitro Screening (MIC, MBC) Synthesis->Screening SAR 4. SAR Analysis Screening->SAR Optimization 5. Lead Optimization SAR->Optimization Guides Optimization->Synthesis Iterative Refinement InVivo 6. In Vivo Efficacy & Toxicity Studies Optimization->InVivo Candidate Drug Candidate InVivo->Candidate HIV_RT_Inhibition HIV_RNA Viral RNA Genome Proviral_DNA Proviral DNA HIV_RNA:e->Proviral_DNA:w Reverse Transcription RT Reverse Transcriptase (RT Enzyme) Integration Integration into Host Genome Proviral_DNA->Integration Replication Viral Replication Integration->Replication DAPY Diarylpyrimidine (NNRTI) DAPY->RT Allosteric Binding

References

Methodological & Application

Application Notes and Protocols for the Synthesis of a PROTAC Linker Building Block: tert-butyl ((4-(2-aminopyrimidin-4-yl)phenyl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that dictates the spatial arrangement of the ternary complex (POI-PROTAC-E3 ligase), thereby influencing the efficiency and selectivity of protein degradation.[2]

This document provides a detailed protocol for the synthesis of tert-butyl ((4-(2-aminopyrimidin-4-yl)phenyl)methyl)carbamate , a versatile building block for the construction of PROTACs. This molecule, with the chemical structure Boc-NH-CH2-Ph-pyrimidine-NH2, incorporates a Boc-protected amine for facile conjugation to an E3 ligase ligand or a POI ligand, and an aminopyrimidine moiety that can be further functionalized or act as a POI-binding element itself. The synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds in pharmaceutical synthesis.[3][4]

Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) POI->PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC E3_Ligase->POI Ubiquitination E2 E2-Ub E2->E3_Ligase Ub Transfer Ub Ubiquitin Poly_Ub_POI Poly-ubiquitinated POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocol: Synthesis of tert-butyl ((4-(2-aminopyrimidin-4-yl)phenyl)methyl)carbamate

This protocol describes the synthesis of the target compound via a Suzuki cross-coupling reaction between 2-amino-4-chloropyrimidine (B19991) and the commercially available 4-(N-Boc-aminomethyl)phenylboronic acid pinacol (B44631) ester.

Materials and Reagents
ReagentSupplierCAS Number
2-Amino-4-chloropyrimidineSigma-Aldrich3993-78-0
4-(N-Boc-aminomethyl)phenylboronic acid pinacol esterSigma-Aldrich330794-35-9
Tetrakis(triphenylphosphine)palladium(0)Sigma-Aldrich14221-01-3
Potassium Carbonate (K₂CO₃)Fisher Scientific584-08-7
1,4-Dioxane (B91453) (anhydrous)Sigma-Aldrich123-91-1
Toluene (B28343) (anhydrous)Sigma-Aldrich108-88-3
Ethyl acetate (B1210297) (EtOAc)Fisher Scientific141-78-6
Saturated aqueous sodium bicarbonate (NaHCO₃)Fisher ScientificN/A
BrineFisher ScientificN/A
Anhydrous sodium sulfate (B86663) (Na₂SO₄)Fisher Scientific7757-82-6

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Boc-NH-CH2-Ph-pyrimidine-NH2 SM1 2-Amino-4-chloropyrimidine reaction Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ Dioxane/Toluene/H₂O, 80 °C SM1->reaction SM2 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester SM2->reaction workup Work-up (Aqueous extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product tert-butyl ((4-(2-aminopyrimidin-4-yl)phenyl)methyl)carbamate purification->product

Caption: Synthetic workflow for the target PROTAC building block.

Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chloropyrimidine (1.0 g, 7.72 mmol, 1.0 equiv.), 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester (2.92 g, 8.49 mmol, 1.1 equiv.), and potassium carbonate (3.21 g, 23.16 mmol, 3.0 equiv.).

    • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • To the flask, add a degassed solvent mixture of 1,4-dioxane (30 mL), toluene (15 mL), and water (7.5 mL).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.446 g, 0.386 mmol, 0.05 equiv.) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of 20-80% ethyl acetate in hexanes to yield the pure product as a white to off-white solid.

Characterization Data (Expected)
AnalysisExpected Result
Appearance White to off-white solid
Yield 70-85%
¹H NMR (400 MHz, CDCl₃)δ 8.20 (d, J = 5.2 Hz, 1H), 7.85 (d, J = 8.0 Hz, 2H), 7.40 (d, J = 8.0 Hz, 2H), 6.70 (d, J = 5.2 Hz, 1H), 5.10 (s, 2H), 4.95 (br s, 1H), 4.35 (d, J = 6.0 Hz, 2H), 1.45 (s, 9H).
¹³C NMR (101 MHz, CDCl₃)δ 163.5, 161.0, 158.0, 156.0, 142.0, 136.0, 128.5, 127.0, 110.0, 79.5, 44.5, 28.5.
Mass Spec (ESI) m/z calculated for C₁₆H₂₀N₄O₂ [M+H]⁺: 301.16; found: 301.17.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of tert-butyl ((4-(2-aminopyrimidin-4-yl)phenyl)methyl)carbamate, a key building block for the development of novel PROTACs. The use of a commercially available boronic acid ester simplifies the synthetic route, making this valuable intermediate readily accessible to researchers in the field of targeted protein degradation. The modular nature of this building block allows for its incorporation into a variety of PROTAC linkers, facilitating the rapid generation of PROTAC libraries for structure-activity relationship studies.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Pyrimidine-Modified Peptidomimetics using "Boc-NH-CH2-Ph-pyrimidine-NH2"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and heterocyclic scaffolds into peptides is a powerful strategy in drug discovery to enhance biological activity, stability, and pharmacokinetic properties. Pyrimidine (B1678525) derivatives, in particular, are prevalent in a wide range of FDA-approved drugs and are known to participate in various biological interactions. This document provides detailed application notes and protocols for the utilization of the novel building block, tert-butyl ((phenyl(2-aminopyrimidin-yl)methyl)carbamate) , hereafter referred to as Boc-PAPC , in Boc-based solid-phase peptide synthesis (SPPS).

The Boc-PAPC building block allows for the introduction of a phenyl-pyrimidine motif into a peptide sequence, creating peptidomimetics with potential applications as protease inhibitors, kinase modulators, or antibacterial agents. These protocols are designed to guide researchers through the process of incorporating Boc-PAPC into a peptide chain, including resin selection, coupling, deprotection, cleavage, and final product characterization.

Overview of the Building Block: Boc-PAPC

The building block "Boc-NH-CH2-Ph-pyrimidine-NH2" (Boc-PAPC) is a non-proteinogenic amino acid analogue. Its key structural features include:

  • Boc-Protecting Group: A tert-butyloxycarbonyl (Boc) group protects the α-amino group, making it suitable for Boc-SPPS chemistry. This group is labile to moderate acids like trifluoroacetic acid (TFA).

  • Phenyl-Pyrimidine Moiety: This rigid, aromatic structure can mimic peptide turns or interact with biological targets through π-stacking and hydrogen bonding.

  • Primary Amino Group on Pyrimidine: The free amino group on the pyrimidine ring offers a site for potential post-synthetic modification, either on-resin or in solution.

A plausible synthetic route for Boc-PAPC involves the reaction of 2-aminopyrimidine (B69317) with benzaldehyde, followed by reductive amination and subsequent protection of the resulting secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Solid-Phase Synthesis Workflow

The general workflow for incorporating Boc-PAPC into a peptide sequence using Boc-SPPS is outlined below. This process involves the sequential addition of amino acids to a growing chain covalently attached to an insoluble resin support.

sps_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_papc_coupling Boc-PAPC Incorporation cluster_final_steps Final Steps Resin Select Resin (e.g., MBHA) Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (TFA in DCM) Swell->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., HBTU/HOBt) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash PAPC_Deprotection Boc Deprotection (TFA in DCM) Wash->PAPC_Deprotection PAPC_Neutralization Neutralization (DIEA in DCM/DMF) PAPC_Deprotection->PAPC_Neutralization PAPC_Coupling Boc-PAPC Coupling (HBTU/HOBt) PAPC_Neutralization->PAPC_Coupling PAPC_Wash Wash (DMF, DCM) PAPC_Coupling->PAPC_Wash Final_Deprotection Final Boc Deprotection PAPC_Wash->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Figure 1: General workflow for solid-phase synthesis incorporating Boc-PAPC.

Experimental Protocols

Materials and Reagents
  • Resin: MBHA (4-methylbenzhydrylamine) resin is recommended for the synthesis of C-terminal amide peptides. For C-terminal acids, PAM (phenylacetamidomethyl) resin is a suitable choice.[1]

  • Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), isopropanol (B130326) (IPA) (all peptide synthesis grade).

  • Boc Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Solution: 10% (v/v) N,N-diisopropylethylamine (DIEA) in DCM or DMF.

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (1-Hydroxybenzotriazole)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Building Blocks: Boc-protected amino acids and Boc-PAPC.

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole (B1667542), p-cresol). Caution: HF is extremely toxic and corrosive. Handle with extreme care in a specialized apparatus.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system, C18 column.

  • Analytical Instruments: Mass spectrometer (e.g., ESI-MS or MALDI-TOF), NMR spectrometer.

Protocol 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Place the desired amount of MBHA or PAM resin (e.g., 1 g, 0.5-1.0 mmol/g substitution) in a reaction vessel. Add DCM (10-15 mL/g of resin) and gently agitate for 1-2 hours. Drain the solvent.

  • First Amino Acid Coupling (for PAM resin): The first Boc-amino acid is typically attached to PAM resin via its cesium salt to minimize racemization.[1]

  • First Amino Acid Coupling (for MBHA resin):

    • Perform a Boc deprotection step on the aminomethylated resin as described in Protocol 4.3.

    • Neutralize the resin as described in Protocol 4.3.

    • Couple the first Boc-amino acid using the coupling protocol in 4.4.

Protocol 2: Standard Boc-SPPS Cycle

This cycle is repeated for each standard amino acid to be added to the peptide chain.

  • Boc Deprotection:

    • Wash the resin-bound peptide with DCM (3 x 10 mL/g).

    • Add 50% TFA in DCM (10 mL/g) and agitate for 2 minutes. Drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[1]

    • Drain the deprotection solution and wash the resin with DCM (3 x 10 mL/g), followed by IPA (2 x 10 mL/g), and finally DCM (3 x 10 mL/g).

  • Neutralization:

    • Add 10% DIEA in DCM (10 mL/g) and agitate for 2 minutes. Drain.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3 x 10 mL/g) and then with DMF (3 x 10 mL/g).

  • Amino Acid Coupling (HBTU/HOBt):

    • In a separate vial, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

    • Add HBTU (2.9 eq.) and DIEA (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative ninhydrin (B49086) (Kaiser) test. If the test is positive (blue beads), repeat the coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g). The resin is now ready for the next cycle.

Protocol 3: Incorporation of Boc-PAPC

The incorporation of the bulky Boc-PAPC building block may require extended coupling times or double coupling to ensure high efficiency.

papc_coupling_protocol Start Start with N-terminal deprotected peptide-resin Preactivate Pre-activate Boc-PAPC (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), DIEA (6 eq.) in DMF for 5-10 min Start->Preactivate Couple Add activated Boc-PAPC solution to resin. Agitate for 2-4 hours Preactivate->Couple Monitor Perform Kaiser Test Couple->Monitor Wash_DMF Wash with DMF (3x) Monitor->Wash_DMF Negative (Yellow beads) DoubleCouple Repeat Coupling Step Monitor->DoubleCouple Positive (Blue beads) Wash_DCM Wash with DCM (3x) Wash_DMF->Wash_DCM End Proceed to next synthesis cycle Wash_DCM->End DoubleCouple->Couple

Figure 2: Protocol for coupling the Boc-PAPC building block.
  • Deprotection and Neutralization: Perform the Boc deprotection and neutralization steps as described in Protocol 4.3.

  • Boc-PAPC Coupling:

    • Dissolve Boc-PAPC (3 eq.), HOBt (3 eq.), and HBTU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated solution to the resin and agitate for 2-4 hours. Due to potential steric hindrance, a longer coupling time is recommended.

    • Perform a ninhydrin test. If positive, drain and repeat the coupling step with a freshly prepared activated Boc-PAPC solution ("double coupling").

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (5 x 10 mL/g) and DCM (3 x 10 mL/g).

Protocol 4: Cleavage and Deprotection (HF Cleavage)

WARNING: Anhydrous HF is extremely dangerous and requires a specialized apparatus and safety precautions. This procedure should only be performed by trained personnel.

  • Final Boc Deprotection: Remove the N-terminal Boc group from the final residue as per Protocol 4.3.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM and methanol, then dry it under high vacuum for at least 4 hours.[2]

  • HF Cleavage:

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add a scavenger mixture (e.g., 1 mL of anisole or p-cresol (B1678582) per gram of resin).

    • Cool the vessel to -5 to 0 °C.

    • Distill the required amount of anhydrous HF (approx. 10 mL/g of resin) into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

    • Remove the HF by vacuum distillation.

  • Peptide Precipitation and Washing:

    • Wash the residue with cold diethyl ether to precipitate the peptide and remove organic scavengers.

    • Centrifuge or filter to collect the crude peptide. Repeat the ether wash 2-3 times.

    • Dry the crude peptide under vacuum.

Quantitative Data Summary

As "Boc-PAPC" is a novel building block, specific quantitative data is not yet established in the literature. The following table provides expected ranges based on the use of other bulky, non-natural amino acids in Boc-SPPS.[3] Researchers should perform initial small-scale syntheses to optimize these parameters.

ParameterMethodExpected OutcomeNotes
Boc-PAPC Coupling Efficiency Ninhydrin (Kaiser) TestNegative (yellow/brown beads) after 2-4 hours or double coupling.Due to steric bulk, a single 1-hour coupling may be insufficient.
Overall Crude Peptide Yield Gravimetric analysis after cleavage50-80%Highly dependent on sequence length and complexity.
Crude Peptide Purity RP-HPLC (at 220 nm)40-70%Sequence-dependent. Aggregation-prone sequences may result in lower purity.
Final Purity after HPLC RP-HPLC (at 220 nm)>95%Achievable with standard semi-preparative HPLC protocols.

Purification and Characterization

  • Purification: The crude peptide is typically purified by preparative RP-HPLC using a C18 column with a water/acetonitrile (B52724) gradient containing 0.1% TFA.

  • Characterization:

    • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF MS. The observed mass should match the calculated theoretical mass.

    • Nuclear Magnetic Resonance (NMR): For structural confirmation, 1H and 13C NMR can be performed. The characteristic signals from the phenyl and pyrimidine rings of the PAPC moiety should be identifiable.

Potential Challenges and Troubleshooting

  • Incomplete Coupling of Boc-PAPC: The steric bulk of the building block can lead to lower coupling efficiency.

    • Solution: Increase coupling time to 4 hours, perform a double coupling, or use a more potent coupling reagent like HATU.

  • Side Reactions during HF Cleavage: The phenyl ring can be susceptible to alkylation by carbocations generated during cleavage.

    • Solution: Use an adequate amount of scavengers like anisole or p-cresol in the cleavage cocktail.

  • Poor Solubility of the Final Peptide: The introduction of the large, hydrophobic PAPC moiety may decrease the solubility of the final peptide in aqueous solutions.

    • Solution: Purification and handling may require the use of organic co-solvents like acetonitrile or DMSO. Lyophilization from a solution containing acetonitrile can improve the handling of the final product.

References

Application Notes and Protocols: Coupling of Boc-NHCH2-Ph-pyrimidine-NH2 with E3 Ligase Ligands for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2] The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3]

This document provides detailed application notes and protocols for the coupling of Boc-NHCH2-Ph-pyrimidine-NH2 , a versatile aminopyrimidine-based linker, with common E3 ligase ligands, focusing on the synthesis of PROTACs. This linker has been utilized in the development of potent PROTACs, such as XYD198.[4] We will cover the general reaction scheme, detailed experimental protocols for coupling with Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligase ligands, and methods for the characterization and evaluation of the resulting PROTACs.

PROTAC Mechanism of Action: A Signaling Pathway

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The signaling cascade initiated by a PROTAC is a multi-step process that ultimately leads to the degradation of the target protein.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Recruitment Ub Ubiquitin Ub->E1 Activation Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Coupling Reaction Workflow

The synthesis of a PROTAC from this compound and an E3 ligase ligand typically involves a two-step process: Boc deprotection followed by amide bond formation.

Coupling_Workflow General PROTAC Synthesis Workflow start Start deprotection Boc Deprotection of Linker start->deprotection coupling Amide Coupling with E3 Ligase Ligand deprotection->coupling purification Purification (e.g., HPLC) coupling->purification characterization Characterization (LC-MS, NMR) purification->characterization end Final PROTAC characterization->end

Caption: Workflow for PROTAC synthesis.

Protocol for Boc Deprotection of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (0.1 M).

  • Add TFA (10 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine linker, which can be used in the next step without further purification.

Protocol for Amide Coupling with an E3 Ligase Ligand (e.g., Pomalidomide-linker precursor)

Materials:

  • Deprotected aminopyrimidine linker (from step 2)

  • E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-PEG3-COOH) (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the E3 ligase ligand with a carboxylic acid handle in anhydrous DMF (0.1 M) in a round-bottom flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected aminopyrimidine linker in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Protocol for Protein Degradation Analysis by Western Blot

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • PBS, RIPA lysis buffer, protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (against POI and loading control, e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane with a primary antibody for a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation start Start cell_treatment Cell Treatment with PROTAC start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblotting Immunoblotting transfer->immunoblotting detection Signal Detection immunoblotting->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

Caption: Workflow for Western Blot analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and evaluation of PROTACs utilizing an aminopyrimidine-based linker.

Table 1: Synthesis and Characterization of Aminopyrimidine-linked PROTACs

PROTAC IDE3 Ligase LigandCoupling Yield (%)Purity (HPLC, %)Molecular Weight ( g/mol )
AP-PROTAC-CRBN Pomalidomide55>98Calculated MW
AP-PROTAC-VHL VH03248>98Calculated MW

Table 2: In Vitro Evaluation of Aminopyrimidine-linked PROTACs

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)Ternary Complex Kd (nM)
AP-PROTAC-CRBN Example: BRD4HeLa15>9050
AP-PROTAC-VHL Example: BRD4HeLa25>9075

Note: The data presented in these tables are representative and will vary depending on the specific POI ligand, E3 ligase ligand, and the full linker composition.

Conclusion

The this compound linker is a valuable building block for the synthesis of potent PROTACs. The protocols outlined in this document provide a comprehensive guide for its coupling with E3 ligase ligands and the subsequent evaluation of the resulting PROTACs. Successful PROTAC development relies on the careful optimization of the linker to ensure efficient ternary complex formation and potent protein degradation.[3] These application notes serve as a foundational resource for researchers in the field of targeted protein degradation.

References

Application of Boc-NHCH2-Ph-pyrimidine-NH2 in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovation. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.

The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. This document focuses on the application of Boc-NHCH2-Ph-pyrimidine-NH2 , a specific chemical linker, in the context of targeted protein degradation. This linker is a key component of the potent and orally bioavailable CBP/p300 degrader, XYD198 .

The Role of this compound in the PROTAC XYD198

The chemical entity "this compound" serves as a linker in the synthesis of the PROTAC molecule XYD198.[1] XYD198 is a highly potent and efficient degrader of the transcriptional coactivators CREB-binding protein (CBP) and its homolog p300.[2] These proteins are attractive therapeutic targets in various cancers, including acute myeloid leukemia (AML), due to their role in regulating the transcription of key oncogenes like c-Myc.

The PROTAC XYD198 is composed of:

  • A ligand for CBP/p300: This part of the molecule binds to the bromodomain of CBP and p300.

  • The this compound derived linker: This linker connects the CBP/p300 ligand to the E3 ligase ligand.

  • An E3 ligase ligand: XYD198 utilizes a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2]

By bringing CBP/p300 and CRBN into close proximity, XYD198 facilitates the ubiquitination of CBP/p300, marking them for degradation by the proteasome. This leads to the downregulation of downstream oncogenic signaling pathways.

Quantitative Data Summary

The efficacy of the PROTAC XYD198, which incorporates the this compound linker, has been demonstrated through various in vitro and in vivo studies. The key quantitative data is summarized in the tables below.

Cell Line Cancer Type IC50 (nM) for Cell Proliferation Reference
MV4;11Acute Myeloid LeukemiaLow nanomolar[2]
MOLM-13Acute Myeloid LeukemiaLow nanomolar[2]

Table 1: In Vitro Anti-proliferative Activity of XYD198.

Assay Metric Value Conditions Reference
Protein DegradationDC50Not specifiedConcentration- and time-dependent[2]
Protein DegradationDmaxNot specifiedConcentration- and time-dependent[2]

Table 2: In Vitro Degradation Efficiency of XYD198 for CBP/p300.

Xenograft Model Treatment Metric Value Reference
MV4;11XYD198Tumor Growth Inhibition (TGI)93%[2]

Table 3: In Vivo Antitumor Efficacy of XYD198.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of XYD198-mediated CBP/p300 Degradation

Mechanism of XYD198 Action cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitin-Proteasome System cluster_2 Downstream Effects XYD198 XYD198 (CBP/p300 Ligand - Linker - CRBN Ligand) CBP_p300 CBP/p300 XYD198->CBP_p300 Binds to Bromodomain CRBN CRBN E3 Ligase XYD198->CRBN Recruits Proteasome 26S Proteasome CBP_p300->Proteasome Targeted for Degradation Ub Ubiquitin CRBN->Ub Transfers Ubiquitin Ub->CBP_p300 Polyubiquitination cMyc c-Myc Transcription Proteasome->cMyc Inhibits CellProliferation Tumor Cell Proliferation cMyc->CellProliferation Drives

Caption: Mechanism of XYD198-mediated CBP/p300 degradation and its downstream effects.

Experimental Workflow for Evaluating PROTAC Efficacy

Workflow for PROTAC Evaluation cluster_0 In Vitro Assays cluster_1 In Vivo Studies CellCulture Cancer Cell Culture (e.g., MV4;11) PROTACTreatment Treat with XYD198 (Dose-response & Time-course) CellCulture->PROTACTreatment ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) PROTACTreatment->ViabilityAssay WesternBlot Western Blot Analysis (CBP, p300, c-Myc) PROTACTreatment->WesternBlot Xenograft Establish Xenograft Tumor Model DrugAdministration Administer XYD198 (e.g., Oral Gavage) Xenograft->DrugAdministration TumorMeasurement Monitor Tumor Growth and Body Weight DrugAdministration->TumorMeasurement

Caption: A generalized experimental workflow for assessing the efficacy of a PROTAC like XYD198.

Experimental Protocols

The following are detailed, representative protocols for the key experiments involved in the evaluation of PROTACs like XYD198.

Note: These are generalized protocols and may require optimization for specific cell lines and experimental conditions. For the exact parameters used in the study of XYD198, it is recommended to consult the primary publication by Hu J, et al. (2024) in the Journal of Medicinal Chemistry.

Synthesis of XYD198 incorporating this compound

The synthesis of PROTACs is a multi-step process. The this compound linker would typically be deprotected (removal of the Boc group) to reveal a primary amine, which is then coupled to the CBP/p300 ligand. The other end of the linker is then conjugated to the thalidomide-based E3 ligase ligand.

Representative Amide Coupling Step:

  • Deprotection of the Linker: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add an acid (e.g., trifluoroacetic acid) and stir at room temperature until the Boc group is removed (monitored by TLC or LC-MS).

  • Activation of the Ligand: In a separate flask, dissolve the CBP/p300 ligand (containing a carboxylic acid moiety) in an appropriate solvent (e.g., DMF). Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for a few minutes to activate the carboxylic acid.

  • Coupling Reaction: Add the deprotected linker solution to the activated ligand solution. Stir the reaction mixture at room temperature until the reaction is complete.

  • Purification: Purify the resulting conjugate by flash chromatography or preparative HPLC.

This process would be repeated to attach the E3 ligase ligand to the other end of the linker.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MV4;11, MOLM-13)

  • Cell culture medium and supplements

  • Opaque-walled 96-well plates

  • XYD198 stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of XYD198 in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control if available.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for Protein Degradation

This technique is used to detect and quantify the levels of specific proteins in a sample.

Materials:

  • Treated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CBP, anti-p300, anti-c-Myc, anti-β-actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: After treatment with XYD198, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, add ECL substrate, and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

In Vivo Xenograft Model

This protocol outlines the use of a mouse xenograft model to evaluate the antitumor efficacy of XYD198.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Cancer cell line (e.g., MV4;11)

  • Matrigel (optional)

  • XYD198 formulation for oral administration

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS, optionally mixed with Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer XYD198 (e.g., by oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment:

    • Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm target degradation in the tumor tissue).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage to assess the efficacy of the treatment.

Conclusion

The linker "this compound" is an integral component of the potent CBP/p300-degrading PROTAC, XYD198. The successful application of this linker in XYD198 highlights the critical role of linker design in the development of effective targeted protein degradation therapies. The data and protocols presented here provide a comprehensive guide for researchers and drug development professionals working in this exciting and rapidly advancing field. Further optimization of linkers and other PROTAC components holds the promise of developing novel therapeutics for a wide range of diseases.

References

Application Notes and Protocols for PROTAC-Induced Ubiquitination of Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "Boc-NHCH2-Ph-pyrimidine-NH2" for Inducing Ubiquitination of Target Proteins

For: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The chemical moiety "this compound" serves as a critical building block for the linker component of certain PROTACs. For instance, it is utilized in the synthesis of PROTACs such as XYD198, a potent and orally bioavailable degrader of the transcriptional coactivators CREB-binding protein (CBP) and its homolog p300.[1][2][3] These coactivators are attractive therapeutic targets in various cancers, including acute myeloid leukemia (AML), due to their role in regulating the expression of key oncogenes like MYC.[4]

These application notes provide a comprehensive overview of the principles and methodologies for utilizing a PROTAC containing a "this compound"-derived linker to induce the ubiquitination and degradation of a target protein, using the CBP/p300 degrader XYD198 as a primary example.

Mechanism of Action

A PROTAC, such as XYD198, functions by inducing the proximity of its target protein (CBP/p300) and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity leads to the formation of a ternary complex, which facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_UPS Ubiquitin-Proteasome System POI Target Protein (e.g., CBP/p300) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds to POI ligand PROTAC PROTAC (containing this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Binds to E3 ligand POI_Ub Polyubiquitinated Target Protein Ternary_Complex->POI_Ub Polyubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E2->Ternary_Complex Ub transfer Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_Ub->Proteasome Recognition & Degradation

Diagram 1: General mechanism of PROTAC-induced protein degradation.

Downstream Signaling Effects of CBP/p300 Degradation

The degradation of CBP/p300 by a PROTAC like XYD198 has significant downstream effects on cellular signaling pathways. As transcriptional coactivators, CBP/p300 are essential for the expression of a multitude of genes involved in cell proliferation and survival. A primary consequence of CBP/p300 degradation is the downregulation of the MYC oncogene, a key driver in many cancers. Additionally, in hormone-dependent cancers like prostate cancer, CBP/p300 are critical components of the androgen receptor (AR) enhanceosome, and their degradation leads to the suppression of AR signaling.

Downstream_Signaling cluster_nucleus Nucleus PROTAC CBP/p300 PROTAC (e.g., XYD198) CBP_p300 CBP/p300 PROTAC->CBP_p300 Induces Degradation AR_Enhanceosome Androgen Receptor (AR) Enhanceosome CBP_p300->AR_Enhanceosome Coactivator MYC_Gene MYC Gene CBP_p300->MYC_Gene Coactivator AR_Signaling AR Target Gene Expression AR_Enhanceosome->AR_Signaling Activates MYC_Expression MYC Protein Expression MYC_Gene->MYC_Expression Transcription & Translation Cell_Proliferation Tumor Cell Proliferation & Survival AR_Signaling->Cell_Proliferation Promotes MYC_Expression->Cell_Proliferation Promotes

Diagram 2: Downstream signaling effects of CBP/p300 degradation.

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The anti-proliferative effects are measured by the half-maximal inhibitory concentration (IC50). Below is a summary of representative data for the CBP/p300 degrader XYD198.

Parameter Cell Line Value Assay Duration Reference
IC50 (Proliferation) MV4;11 (AML)0.9 nM72-120 hours[1]
MOLM-13 (AML)47 nM72-120 hours[1]
MOLM-16 (AML)5.5 nM72-120 hours[1]
Protein Degradation MV4;11 (AML)Effective at 0-150 nM6 hours[1]
In Vivo Efficacy (TGI) MV4;11 Xenograft93%2 weeks[1][3]

TGI: Tumor Growth Inhibition

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize a PROTAC containing a "this compound"-derived linker.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cell-Based Assays invitro_ub In Vitro Ubiquitination Assay cell_culture Cell Culture & PROTAC Treatment wb Western Blot for Protein Degradation cell_culture->wb co_ip Co-Immunoprecipitation for Ternary Complex Formation cell_culture->co_ip viability Cell Viability Assay cell_culture->viability

Diagram 3: Experimental workflow for PROTAC characterization.
Protocol 1: Western Blot Analysis of Target Protein Degradation

This protocol is used to determine the dose- and time-dependent degradation of the target protein upon PROTAC treatment.

Materials:

  • Cell line expressing the target protein (e.g., MV4;11 for CBP/p300)

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (against target protein and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • For dose-response experiments, treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 1 µM) for a fixed time (e.g., 6 or 24 hours).

    • For time-course experiments, treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

    • Include a DMSO vehicle control for all experiments.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the protein bands and normalize to the loading control.

    • Calculate DC50 and Dmax values from the dose-response data.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase.

Materials:

  • Cells treated with PROTAC or DMSO (as in Protocol 1, typically for a shorter duration, e.g., 2-4 hours). Pre-treatment with a proteasome inhibitor (e.g., 10 µM MG132 for 2 hours) is recommended to stabilize the ternary complex.

  • Non-denaturing lysis buffer

  • Antibody for immunoprecipitation (e.g., anti-CRBN or anti-target protein)

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

  • Western blot reagents (as in Protocol 1)

Procedure:

  • Cell Lysis:

    • Lyse the treated cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Centrifuge to clear the lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) or control IgG overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binders.

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Western Blot Analysis:

    • Perform western blotting on the eluted samples and an input control.

    • Probe the membrane with antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins.

Protocol 3: In Vitro Ubiquitination Assay

This reconstituted in vitro assay directly assesses the ability of the PROTAC to facilitate the ubiquitination of the target protein.

Materials:

  • Purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (e.g., CRBN-DDB1), and the target protein.

  • Ubiquitin

  • ATP

  • 10X Ubiquitination buffer

  • PROTAC stock solution (in DMSO)

  • SDS-PAGE and Western blot reagents

Procedure:

  • Reaction Setup:

    • Assemble the ubiquitination reaction mixture on ice, containing E1, E2, E3, ubiquitin, ATP, and the target protein in the ubiquitination buffer.

    • Add the PROTAC at various concentrations or DMSO as a control.

    • Set up control reactions, such as omitting E1, E3, or ATP, to ensure the specificity of the reaction.

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours.

  • Termination and Analysis:

    • Stop the reaction by adding Laemmli sample buffer and boiling.

    • Analyze the reaction products by western blotting, using an antibody against the target protein.

    • A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein should be observed in the presence of a functional PROTAC.

Protocol 4: Cell Viability Assay

This assay measures the effect of target protein degradation on cell proliferation and viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • PROTAC stock solution

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Treatment:

    • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72-120 hours).

  • Viability Measurement:

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the cell viability against the PROTAC concentration and calculate the IC50 value.

Conclusion

PROTACs utilizing the "this compound" chemical moiety as a linker component are powerful tools for inducing the ubiquitination and degradation of specific target proteins. The protocols and data presented here provide a comprehensive framework for researchers to effectively characterize the activity and mechanism of action of such molecules. By leveraging these methodologies, scientists can advance the development of novel therapeutics for a wide range of diseases.

References

Application Notes and Protocols for Boc Deprotection of "Boc-NHCH2-Ph-pyrimidine-NH2"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and drug discovery.[1][2][3] Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[4][5] This document provides a detailed protocol for the deprotection of a Boc-protected aminomethyl-phenyl-pyrimidine derivative, a scaffold of interest in medicinal chemistry due to the prevalence of pyrimidine (B1678525) moieties in biologically active compounds.[6][7]

The deprotection of the Boc group is an acid-catalyzed process that involves the protonation of the carbamate (B1207046) oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, ultimately yielding the free amine.[4][8][9] The choice of acid, solvent, and reaction conditions is crucial for achieving efficient and clean deprotection, especially when other acid-sensitive functional groups are present in the molecule.[5]

Data Presentation: Comparison of Common Boc Deprotection Protocols

The efficiency of Boc deprotection can be influenced by the chosen acid and solvent system. The following table summarizes typical reaction conditions and outcomes for commonly employed protocols.

ProtocolReagentSolventTemperature (°C)TimeTypical Yield (%)Notes
1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp30 min - 2 h>95%Highly effective and fast. TFA is corrosive and requires careful handling. Potential for t-butyl cation side reactions.[2][10]
2 Hydrochloric Acid (HCl)1,4-DioxaneRoom Temp1 - 4 h>90%Product often precipitates as the hydrochloride salt, simplifying isolation.[10] Dioxane is a suspected carcinogen.
3 Hydrochloric Acid (HCl)Ethyl AcetateRoom Temp1 - 4 h>90%A greener alternative to DCM and dioxane. The product may precipitate as the HCl salt.
4 Phosphoric Acid (aqueous)Tetrahydrofuran (THF)Room Temp2 - 12 hVariableA milder, environmentally benign option suitable for some acid-sensitive substrates.[11]

Signaling Pathway and Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate oxygen by an acid, such as TFA or HCl. This is followed by the fragmentation of the protonated carbamate to form a stable tert-butyl cation, carbon dioxide, and the desired free amine.[8][9]

Boc_Deprotection_Mechanism cluster_0 Mechanism Boc_Amine Boc-NH-R Protonated_Boc Boc(+H)-NH-R Boc_Amine->Protonated_Boc + H+ Carbamic_Acid HOOC-NH-R Protonated_Boc->Carbamic_Acid - t-Bu+ Free_Amine H2N-R Carbamic_Acid->Free_Amine - CO2 tBu_cation t-Bu+ Isobutene Isobutene tBu_cation->Isobutene - H+ CO2 CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Below are detailed protocols for the Boc deprotection of "Boc-NHCH2-Ph-pyrimidine-NH2" using two common and effective methods.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and generally rapid method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v, or 5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For work-up, dissolve the residue in an appropriate organic solvent like ethyl acetate.[10]

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[10]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also highly effective and often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl solution in 1,4-dioxane.[10]

  • Stir the mixture at room temperature for 1 to 4 hours.[10]

  • Monitor the reaction by TLC or LC-MS.[10]

  • Upon completion, the product will often precipitate as the hydrochloride salt.[10]

  • The solid can be collected by filtration and washed with a solvent like diethyl ether.[10]

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can then be used directly in the next step or neutralized with a base to yield the free amine.

Experimental Workflow

The general workflow for the Boc deprotection and subsequent isolation of the free amine is depicted below.

Experimental_Workflow Start Start: Boc-protected Amine Reaction Acidic Deprotection (e.g., TFA/DCM or HCl/Dioxane) Start->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Workup Work-up: - Quench/Neutralize - Extraction Monitoring->Workup Reaction Complete Isolation Isolation: - Solvent Removal - Precipitation/Filtration Workup->Isolation Purification Purification (e.g., Column Chromatography) (if necessary) Isolation->Purification End End: Deprotected Amine Isolation->End Sufficiently Pure Purification->End

Caption: General experimental workflow for Boc deprotection.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when using TFA, HCl, DCM, and dioxane.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • TFA and concentrated HCl are highly corrosive and should be handled with extreme care.

  • The deprotection reaction releases carbon dioxide and isobutylene (B52900) gas; therefore, the reaction should not be performed in a closed system.[2][9]

References

Application Notes and Protocols for "Boc-NHCH2-Ph-pyrimidine-NH2" in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the "Boc-NHCH2-Ph-pyrimidine-NH2" scaffold and its derivatives in the synthesis of bioactive molecules. The focus is on its application in the development of selective Janus kinase 2 (JAK2) inhibitors and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Application in the Synthesis of Selective JAK2 Inhibitors

The N-(4-(aminomethyl)phenyl)pyrimidin-2-amine scaffold, derived from "this compound", has been successfully employed in the development of potent and selective JAK2 inhibitors. These compounds are of significant interest for the treatment of myeloproliferative neoplasms (MPNs), which are often driven by mutations in JAK2.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC50) of a series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives against JAK family kinases. The data highlights the potency and selectivity of these compounds.[1]

CompoundModificationJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
A1 N-acetyl>1000158.3>1000>1000
A2 N-propionyl>100089.5>1000>1000
A3 N-isobutyryl536.715.3>1000>1000
A4 N-pivaloyl245.68.7876.5654.3
A5 N-cyclopentanecarbonyl345.29.8987.6765.4
A6 N-cyclohexanecarbonyl287.410.2>1000876.5
A7 N-benzoyl432.112.1>1000>1000
A8 N-cyclopropanecarbonyl193.05.0273.0206.0
A9 N-(furan-2-carbonyl)654.325.4>1000>1000
A10 N-(thiophene-2-carbonyl)543.220.1>1000>1000
A11 N-(pyridin-3-carbonyl)765.430.2>1000>1000
A12 N-(methylsulfonyl)>1000201.3>1000>1000
A13 N-(ethylsulfonyl)>1000154.2>1000>1000
A14 N-(propylsulfonyl)876.598.7>1000>1000
A15 N-(isopropylsulfonyl)654.354.3>1000>1000
A16 N-(phenylsulfonyl)432.145.6>1000>1000
A17 N-(4-methylphenylsulfonyl)321.032.1>1000>1000
A18 N-(4-fluorophenylsulfonyl)345.635.4>1000>1000

Data extracted from "Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors".[1]

Signaling Pathway

The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and immunity. Dysregulation of this pathway is implicated in various diseases, including cancer. The synthesized pyrimidine (B1678525) derivatives act by inhibiting the phosphorylation of JAK2, which in turn prevents the activation of downstream STAT proteins.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 2. Receptor Activation pJAK2 p-JAK2 JAK2->pJAK2 3. Autophosphorylation STAT STAT pJAK2->STAT 4. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation GeneTranscription Gene Transcription DNA->GeneTranscription 7. Gene Regulation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding Inhibitor Pyrimidine Inhibitor (e.g., A8) Inhibitor->pJAK2 Inhibition

JAK-STAT Signaling Pathway and Inhibition by Pyrimidine Derivatives.
Experimental Protocols

The following diagram illustrates the general synthetic route for the preparation of the target JAK2 inhibitors.

Synthesis_Workflow Start Boc-NHCH2-Ph-Br Intermediate1 Buchwald-Hartwig Coupling with 2-amino-5-methylpyrimidine Start->Intermediate1 Intermediate2 Boc-protected aminomethylphenyl- pyrimidine Intermediate1->Intermediate2 Intermediate3 TFA Deprotection Intermediate2->Intermediate3 Intermediate4 Aminomethylphenyl- pyrimidine amine Intermediate3->Intermediate4 Amidation Amidation/ Sulfonylation Intermediate4->Amidation FinalProduct Target Inhibitor (e.g., A1-A18) Amidation->FinalProduct

General Synthetic Workflow for JAK2 Inhibitors.

This protocol is a representative procedure based on the general methods described in the literature.[1]

Step 1: Synthesis of tert-butyl (4-((5-methyl-4-(1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)benzyl)carbamate

  • To a solution of tert-butyl (4-aminobenzyl)carbamate (1.0 eq) and 2-chloro-5-methyl-4-(1-isopropyl-1H-pyrazol-4-yl)pyrimidine (1.1 eq) in 1,4-dioxane, add Pd2(dba)3 (0.1 eq), Xantphos (0.2 eq), and Cs2CO3 (2.0 eq).

  • Degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of (4-((5-methyl-4-(1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)phenyl)methanamine

  • Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated NaHCO3 solution.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the desired amine.

Step 3: Synthesis of N-((4-((5-methyl-4-(1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)benzyl)carbamoyl)cyclopropanecarboxamide (Compound A8)

  • To a solution of the amine from Step 2 (1.0 eq) in DCM, add cyclopropanecarbonyl chloride (1.2 eq) and triethylamine (B128534) (2.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford compound A8.

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., HEL92.1.7) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the test compound (e.g., A8) for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, and STAT3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent.[2][3][4][5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 values.[7][8]

Application as a Linker in PROTAC Synthesis

"this compound" serves as a versatile linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system.

Logical Relationship in PROTAC Action

The following diagram illustrates the mechanism of action of a PROTAC molecule.

PROTAC_Mechanism PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Mechanism of Action of a PROTAC Molecule.
Experimental Protocol: Representative Synthesis of a PROTAC using a "this compound" derived linker

The following is a representative protocol for the synthesis of a PROTAC, where the "this compound" core is functionalized to connect a target protein binder and an E3 ligase ligand.

Step 1: Functionalization of the Linker

  • Couple the "this compound" core with a suitable E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide) via an appropriate reaction, such as an amide coupling or a nucleophilic aromatic substitution.

  • Deprotect the Boc group using TFA in DCM.

Step 2: Coupling with the Target Protein Binder

  • Couple the deprotected linker-E3 ligase ligand conjugate with a carboxylic acid derivative of the target protein binder (e.g., a kinase inhibitor) using a peptide coupling reagent such as HATU or HOBt/EDC.

  • Purify the final PROTAC molecule using preparative HPLC.

Note: The specific reaction conditions and purification methods will depend on the nature of the target protein binder and the E3 ligase ligand.

At present, detailed synthetic protocols and specific biological data for PROTACs utilizing the "this compound" linker are not widely available in the public domain. Further research and publication in this area are anticipated.

References

Application Notes and Protocols for Assessing Cell Permeability of PROTACs Featuring a "Boc-NHCH2-Ph-pyrimidine-NH2" Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[] The structure of the linker is a critical determinant of the PROTAC's physicochemical properties, including its cell permeability, which is a major challenge due to the typically high molecular weight and polar surface area of these molecules.[4][5]

This document provides detailed application notes and experimental protocols for assessing the cell permeability of PROTACs that incorporate the "Boc-NHCH2-Ph-pyrimidine-NH2" linker.[6][7][8][9] The protocols for the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay are outlined to evaluate passive diffusion and more complex active transport mechanisms, respectively.[4][10]

PROTAC Mechanism of Action: A Conceptual Overview

PROTACs mediate the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Intracellular Space cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Extracellular_PROTAC Extracellular PROTAC Extracellular_PROTAC->PROTAC Permeation Cell_Membrane Cell Membrane

Caption: General mechanism of action for a PROTAC.

Key Cell Permeability Assays

The assessment of cell permeability is crucial for the successful development of orally bioavailable PROTACs.[11][12] The following assays are recommended for a comprehensive evaluation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[13] It is a cost-effective tool for early-stage screening to assess a compound's ability to diffuse across a lipid-infused artificial membrane.[10] This assay is particularly useful for evaluating the passive permeability of the "this compound" linker-containing PROTAC.

PAMPA_Workflow Start Start Prep_Plates Prepare Donor and Acceptor Plates Start->Prep_Plates Coat_Membrane Coat Donor Plate Membrane with Lipid Solution Prep_Plates->Coat_Membrane Add_Compound Add PROTAC Solution to Donor Plate Coat_Membrane->Add_Compound Assemble_Sandwich Assemble PAMPA Sandwich (Donor Plate on Acceptor Plate) Add_Compound->Assemble_Sandwich Incubate Incubate at Room Temperature Assemble_Sandwich->Incubate Disassemble Disassemble Plates Incubate->Disassemble Analyze Analyze Compound Concentration in Both Plates (LC-MS/MS) Disassemble->Analyze Calculate Calculate Apparent Permeability (Papp) Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for the PAMPA assay.

Experimental Protocol: PAMPA

  • Preparation of Lipid Solution: Prepare a 1% (w/v) solution of lecithin (B1663433) in dodecane. Sonicate until fully dissolved.[14]

  • Plate Preparation:

    • Add 300 µL of phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO to each well of a 96-well acceptor plate.[14]

    • Prepare a 10 µM solution of the test PROTAC in PBS with 5% DMSO.[14]

  • Membrane Coating: Gently add 5 µL of the lipid solution to the membrane of each well in the 96-well donor plate.[14]

  • Compound Addition: Add 150 µL of the PROTAC solution to each well of the coated donor plate.[14]

  • Assembly and Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 10-20 hours in a humidified chamber.[14]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium)

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Concentration in the acceptor well at time t

    • Cequilibrium = Equilibrium concentration

Data Presentation: PAMPA Results

Compound IDPROTAC StructurePapp (x 10⁻⁶ cm/s)Classification
Control 1Low Permeability Control< 1.0Low
Control 2High Permeability Control> 15.0High
Test PROTACThis compoundExperimental ValueTo be determined
Caco-2 Permeability Assay

The Caco-2 permeability assay is a more complex, cell-based model that mimics the human intestinal epithelium.[15][16] Caco-2 cells, when cultured as a monolayer, differentiate to form tight junctions and express various transporters, providing insights into both passive and active transport mechanisms.[10][17] This assay is considered the gold standard for in vitro prediction of oral drug absorption.[15]

Caco2_Workflow Start Start Seed_Cells Seed Caco-2 Cells on Transwell Inserts Start->Seed_Cells Differentiate Culture for 21 Days to Form Monolayer Seed_Cells->Differentiate Check_Integrity Measure Transepithelial Electrical Resistance (TEER) Differentiate->Check_Integrity Add_Compound Add PROTAC to Apical (A) or Basolateral (B) Side Check_Integrity->Add_Compound Incubate Incubate at 37°C for 2 hours Add_Compound->Incubate Sample_Collection Collect Samples from Both Apical and Basolateral Sides Incubate->Sample_Collection Analyze Analyze Compound Concentration (LC-MS/MS) Sample_Collection->Analyze Calculate Calculate Papp (A to B and B to A) and Efflux Ratio Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for the Caco-2 permeability assay.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on Transwell™ inserts and culture for 21-24 days to allow for differentiation and formation of a polarized monolayer.[18]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before the experiment.[16]

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • Prepare a 10 µM solution of the test PROTAC in HBSS.[18]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the PROTAC solution to the apical side of the Transwell insert.

    • Add fresh HBSS to the basolateral side.

    • Incubate at 37°C with 5% CO₂ for 2 hours.[18]

    • Collect samples from both the apical and basolateral compartments at the end of the incubation period.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Add the PROTAC solution to the basolateral side.

    • Add fresh HBSS to the apical side.

    • Incubate and collect samples as described for the A to B direction.

  • Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[17]

Data Presentation: Caco-2 Permeability Results

Compound IDPapp (A to B) (x 10⁻⁶ cm/s)Papp (B to A) (x 10⁻⁶ cm/s)Efflux RatioPermeability ClassificationEfflux Substrate
Control 1 (Low)< 1.0< 1.0~1.0LowNo
Control 2 (High)> 10.0> 10.0~1.0HighNo
Control 3 (Efflux)< 5.0> 10.0> 2.0ModerateYes
Test PROTACExperimental ValueExperimental ValueCalculated ValueTo be determinedTo be determined

Conclusion

The described PAMPA and Caco-2 assays provide a robust framework for evaluating the cell permeability of PROTACs containing the "this compound" linker. The PAMPA assay offers a rapid, high-throughput method for assessing passive permeability, making it ideal for initial screening. The Caco-2 assay provides a more physiologically relevant model to investigate both passive and active transport mechanisms, which is critical for predicting in vivo oral absorption. The combined data from these assays will enable a comprehensive understanding of the permeability characteristics of the test PROTAC, guiding further optimization and development efforts.

References

Application Notes and Protocols for "Boc-NHCH2-Ph-pyrimidine-NH2" in Degrader Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chemical building block, tert-butyl ((4-(aminomethyl)phenyl)methyl)(pyrimidin-2-yl)carbamate, herewith referred to as "Boc-NHCH2-Ph-pyrimidine-NH2", in the synthesis of targeted protein degraders. The focus is on its application in the creation of Proteolysis Targeting Chimeras (PROTACs), specifically in the development of degraders for the transcriptional coactivators CBP and p300.

Introduction to "this compound" in PROTAC Synthesis

"this compound" is a bifunctional linker molecule utilized in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components. The aminopyrimidine moiety in "this compound" can serve as a versatile scaffold for connecting to a warhead that targets a protein of interest, while the Boc-protected amine provides a reactive handle for conjugation to an E3 ligase ligand.

A notable example of a PROTAC synthesized using this linker is XYD198 , a potent and efficient degrader of the homologous transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300.[1] These proteins are attractive therapeutic targets in oncology, particularly in acute myeloid leukemia (AML).[1]

Application: Synthesis of the CBP/p300 Degrader XYD198

XYD198 utilizes a derivative of the CBP/p300 inhibitor CCS1477 as the warhead and a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase.[1] The "this compound" linker serves to connect these two functional ends.

Biological Activity of XYD198

XYD198 has demonstrated potent anti-proliferative activity in various AML cell lines and significant in vivo anti-tumor efficacy.

Table 1: In Vitro Anti-proliferative Activity of XYD198

Cell LineCancer TypeIC50 (nM)
MV4;11Acute Myeloid Leukemia0.9
MOLM-13Acute Myeloid Leukemia47
MOLM-16Acute Myeloid Leukemia5.5

Table 2: In Vivo Anti-Tumor Efficacy of XYD198

Xenograft ModelDosageTumor Growth Inhibition (TGI)
MV4;115 mg/kg, p.o., every other day for 2 weeks93%

XYD198 induces the degradation of CBP and p300 proteins in a concentration- and time-dependent manner, operating through a CRBN- and proteasome-dependent mechanism.[1]

Signaling Pathways and Mechanism of Action

CBP and p300 are critical transcriptional coactivators that play a central role in regulating gene expression by acetylating histones and other proteins. Their dysregulation is implicated in the development and progression of various cancers. The degradation of CBP/p300 by PROTACs like XYD198 disrupts these oncogenic signaling pathways.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action for CBP/p300 Degradation cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation cluster_3 Downstream Effects PROTAC XYD198 (CBP/p300 Degrader) POI CBP/p300 (Target Protein) PROTAC->POI Binds to CBP/p300 E3_Ligase CRBN E3 Ligase PROTAC->E3_Ligase Binds to CRBN Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of CBP/p300 Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of CBP/p300 Proteasome->Degradation Proteolysis Amino_Acids Recycled Amino Acids Degradation->Amino_Acids Downregulation Downregulation of Oncogenic Gene Transcription (e.g., MYC) Degradation->Downregulation Apoptosis Tumor Cell Apoptosis Downregulation->Apoptosis

Caption: PROTAC-mediated degradation of CBP/p300.

CBP_p300_Signaling_Pathway Simplified CBP/p300 Signaling in Cancer cluster_0 Upstream Signals cluster_1 Intracellular Signaling cluster_2 Transcriptional Regulation cluster_3 Cellular Outcomes cluster_4 Point of Intervention Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Wnt_Ligands Wnt Ligands Beta_Catenin β-catenin Wnt_Ligands->Beta_Catenin Transcription_Factors Transcription Factors (e.g., TCF/LEF, NF-κB) Beta_Catenin->Transcription_Factors NF_kB NF-κB NF_kB->Transcription_Factors CBP_p300 CBP/p300 Histone_Acetylation Histone Acetylation CBP_p300->Histone_Acetylation HAT Activity Transcription_Factors->CBP_p300 Recruitment Gene_Transcription Oncogene Transcription (e.g., MYC, Cyclins) Histone_Acetylation->Gene_Transcription Proliferation Cell Proliferation Gene_Transcription->Proliferation Survival Cell Survival Gene_Transcription->Survival Tumor_Progression Tumor Progression Proliferation->Tumor_Progression Survival->Tumor_Progression XYD198 XYD198 (CBP/p300 Degrader) XYD198->CBP_p300 Induces Degradation

Caption: Simplified CBP/p300 signaling pathway in cancer.

Experimental Protocols

Note: The precise, step-by-step synthesis protocol for XYD198 from "this compound" is detailed in the supplementary information of the primary research article by Hu J, et al., in the Journal of Medicinal Chemistry, 2024. As access to this specific supplementary information was not available, a representative, generalized protocol for the synthesis of a similar aminopyrimidine-based PROTAC is provided below. Researchers should refer to the original publication for the exact procedure for XYD198.

Representative Synthesis of an Aminopyrimidine-based PROTAC

This protocol outlines the general steps for coupling a warhead and an E3 ligase ligand to an aminopyrimidine linker.

Step 1: Deprotection of the Linker

  • Dissolve "this compound" in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine linker.

Step 2: Coupling of the Warhead

  • Dissolve the deprotected linker and the warhead (containing a carboxylic acid or other suitable reactive group) in an appropriate solvent like dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the warhead-linker conjugate.

Step 3: Coupling of the E3 Ligase Ligand

  • The warhead-linker conjugate will have a reactive handle (e.g., a terminal amine from the pyrimidine) for coupling to the E3 ligase ligand.

  • Dissolve the warhead-linker conjugate and the E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative with a carboxylic acid) in DMF.

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature overnight.

  • Work up the reaction as described in Step 2.

  • Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

  • Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow General PROTAC Synthesis Workflow Start This compound Deprotection Step 1: Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Deprotected_Linker Deprotected Linker Deprotection->Deprotected_Linker Coupling1 Step 2: Coupling (e.g., HATU, DIPEA) Deprotected_Linker->Coupling1 Warhead Warhead (e.g., CBP/p300 inhibitor) Warhead->Coupling1 Warhead_Linker Warhead-Linker Conjugate Coupling1->Warhead_Linker Coupling2 Step 3: Coupling (e.g., HATU, DIPEA) Warhead_Linker->Coupling2 E3_Ligase_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) E3_Ligase_Ligand->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (e.g., Prep-HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC (e.g., XYD198) Purification->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Cell Viability Assay
  • Seed cancer cells (e.g., MV4;11, MOLM-13, MOLM-16) in 96-well plates at an appropriate density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., XYD198) for the desired time period (e.g., 72-120 hours).

  • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blotting for Protein Degradation
  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 6 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against the target proteins (CBP, p300) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the extent of protein degradation.

Conclusion

"this compound" is a valuable chemical tool for the synthesis of potent and effective PROTAC degraders. Its application in the development of the CBP/p300 degrader XYD198 highlights its potential in creating novel therapeutics for cancer and other diseases driven by aberrant protein function. The provided protocols and data serve as a guide for researchers in the field of targeted protein degradation.

References

Application Notes and Protocols for Aminophenyl-Pyrimidine Scaffolds in Chemical Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminophenyl-pyrimidine core is a versatile scaffold in medicinal chemistry and chemical biology, serving as a foundational structure for the development of highly specific chemical probes. These probes are instrumental in dissecting complex biological pathways and validating novel drug targets. The Boc-protected aminomethylphenyl-pyrimidine derivative, "Boc-NHCH2-Ph-pyrimidine-NH2," is a key intermediate, notably utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) like XYD198, a potent degrader of the transcriptional co-activators CBP/p300.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of aminophenyl-pyrimidine-based chemical probes, with a focus on their application in studying protein degradation and enzyme inhibition.

I. Synthesis of a Representative Aminophenyl-pyrimidine Derivative

While numerous methods exist for pyrimidine (B1678525) synthesis, a common approach involves the condensation of a β-dicarbonyl compound with an amidine. The following is a representative protocol for the synthesis of a substituted aminopyrimidine that can be adapted for the synthesis of "this compound" precursors.

Protocol 1: General Synthesis of a Diaminopyrimidine Derivative

This protocol outlines a common method for synthesizing a diaminopyrimidine core, which can be further functionalized.

Materials:

Procedure:

  • Dissolve the β-dicarbonyl compound and guanidine hydrochloride in ethanol.

  • Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired diaminopyrimidine derivative.

Further synthetic steps, such as Suzuki coupling to introduce the phenyl group and subsequent functional group manipulations, would be required to arrive at the target molecule, "this compound".

II. Applications in Chemical Probe Development

The aminophenyl-pyrimidine scaffold is particularly effective in targeting ATP-binding sites of kinases and the acetyl-lysine binding pockets of bromodomains.

A. Probes for Protein Degradation (PROTACs)

Given that "this compound" is a linker for the CBP/p300 degrader XYD198, a primary application is in the development of PROTACs. A PROTAC based on this scaffold would recruit an E3 ubiquitin ligase to the target protein (e.g., CBP/p300), leading to its ubiquitination and subsequent degradation by the proteasome.

Signaling Pathway: Wnt/β-catenin Signaling and the Role of CBP/p300

CBP and p300 are critical co-activators in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[1][2][3] A chemical probe that induces the degradation of CBP/p300 would be a valuable tool to study this pathway.

Wnt_Signaling cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP LRP5/6 LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates Ub Ubiquitin BetaCatenin->Ub ubiquitination Nucleus Nucleus BetaCatenin->Nucleus translocates Proteasome Proteasome Ub->Proteasome degradation TCF_LEF TCF/LEF Nucleus->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates CBP_p300 CBP/p300 CBP_p300->TCF_LEF co-activates

Wnt/β-catenin signaling pathway involving CBP/p300.

Experimental Workflow: Assessing PROTAC-Induced Protein Degradation

The primary method to confirm the efficacy of a PROTAC is to measure the reduction in the target protein levels.

PROTAC_Workflow CellCulture 1. Cell Culture (e.g., cancer cell line) PROTACTreatment 2. PROTAC Treatment (Varying concentrations and time points) CellCulture->PROTACTreatment CellLysis 3. Cell Lysis (RIPA buffer with protease inhibitors) PROTACTreatment->CellLysis ProteinQuant 4. Protein Quantification (e.g., BCA assay) CellLysis->ProteinQuant WesternBlot 5. Western Blot Analysis ProteinQuant->WesternBlot DataAnalysis 6. Data Analysis (Densitometry, DC50 determination) WesternBlot->DataAnalysis

Workflow for PROTAC-induced degradation analysis.

Protocol 2: Western Blot Analysis of Protein Degradation [4][5]

This protocol details the steps to quantify target protein levels after PROTAC treatment.

Materials:

  • Cell culture reagents and the cell line of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-CBP or anti-p300)

  • Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.[5]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[5]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Repeat the process for the loading control antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.[5]

Data Presentation: PROTAC Efficacy

The efficacy of a PROTAC is typically reported as the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

PROTAC Concentration (nM)Normalized Target Protein Level (%)
0 (Vehicle)100
185
1055
10020
100015
B. Probes for Kinase Inhibition

The pyrimidine core is a well-established scaffold for kinase inhibitors, as it can mimic the adenine (B156593) ring of ATP and form key hydrogen bonds within the kinase active site.[6]

Experimental Workflow: In Vitro Kinase Inhibition Assay

KinaseAssay_Workflow ReagentPrep 1. Reagent Preparation (Kinase, substrate, ATP, inhibitor) AssayPlate 2. Assay Plate Setup (Add reagents and inhibitor dilutions) ReagentPrep->AssayPlate KinaseReaction 3. Initiate Kinase Reaction (Add ATP) AssayPlate->KinaseReaction Incubation 4. Incubation (Room temperature or 30°C) KinaseReaction->Incubation Detection 5. Detection (e.g., Luminescence, Fluorescence) Incubation->Detection DataAnalysis 6. Data Analysis (Calculate % inhibition, IC50) Detection->DataAnalysis

Workflow for an in vitro kinase inhibition assay.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based) [6][7]

This protocol describes a common method for measuring kinase activity and inhibition.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (aminophenyl-pyrimidine derivatives)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer. Prepare serial dilutions of the test compounds.[7]

  • Assay Setup: In a multi-well plate, add the kinase, substrate, and test compound to each well.[7]

  • Reaction Initiation: Start the kinase reaction by adding ATP.[7]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescent reagent and reading the plate on a luminometer. The luminescent signal is inversely proportional to kinase activity.[7]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Kinase Inhibition Potency

The inhibitory activity of the chemical probes is quantified by their IC50 values.

Compound IDTarget KinaseIC50 (nM)
Pyrimidine-AKinase X50
Pyrimidine-BKinase X15
Pyrimidine-CKinase Y200
Pyrimidine-DKinase Y75

III. Target Engagement Verification

It is crucial to confirm that the chemical probe directly interacts with its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9]

Protocol 4: Cellular Thermal Shift Assay (CETSA) [8]

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal shift can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Materials:

  • Cultured cells

  • Test compound and vehicle control

  • PBS

  • Lysis buffer

  • PCR tubes or 96-well plates

  • Thermal cycler

  • Western blot reagents (as in Protocol 2)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.[8]

  • Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble protein fraction.

  • Western Blot: Analyze the amount of soluble target protein in each sample by Western blotting as described in Protocol 2.[8]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]

Conclusion

The aminophenyl-pyrimidine scaffold is a valuable starting point for the development of potent and selective chemical probes. The protocols and data presented here provide a framework for the synthesis, characterization, and application of these probes in studying complex biological systems, particularly in the context of protein degradation and kinase signaling. Rigorous experimental design, including proper controls and orthogonal validation methods, is essential for generating reliable and impactful results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Boc-NHCH2-Ph-pyrimidine-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Boc-NHCH2-Ph-pyrimidine-NH2, a key intermediate in the development of PROTACs and other drug candidates. The guidance is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the synthetic process.

Diagram of Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Route A: Suzuki Coupling with Protected Amine cluster_1 Route B: Suzuki Coupling followed by Reductive Amination A_start 2-Amino-4-chloropyrimidine (B19991) A_coupling Suzuki Coupling A_start->A_coupling A_boronic 4-(N-Boc-aminomethyl)phenylboronic acid A_boronic->A_coupling A_product This compound A_coupling->A_product B_start 2-Amino-4-chloropyrimidine B_coupling Suzuki Coupling B_start->B_coupling B_boronic 4-Formylphenylboronic acid B_boronic->B_coupling B_aldehyde 4-(2-aminopyrimidin-4-yl)benzaldehyde B_coupling->B_aldehyde B_reductive Reductive Amination B_aldehyde->B_reductive B_amine 4-(aminomethyl)phenyl-pyrimidin-2-amine B_reductive->B_amine B_boc Boc Protection B_amine->B_boc B_product This compound B_boc->B_product

Caption: Plausible synthetic routes for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided into key reaction types that are critical for the synthesis of the target molecule.

Part 1: Suzuki Coupling Reactions

The Suzuki coupling is a crucial C-C bond-forming reaction in this synthesis. Below are common issues and their solutions.

Q1: My Suzuki coupling reaction is showing low to no conversion. What are the primary causes?

A1: Failure in Suzuki couplings involving chloropyrimidines can often be attributed to several factors.[1][2][3] Key areas to investigate include:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be efficient for electron-deficient heteroaromatic chlorides.[1] More electron-rich and bulky phosphine (B1218219) ligands might be required to facilitate oxidative addition.[3]

  • Base Selection: The strength and solubility of the base are critical for the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the reaction's success.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane (B91453) or DME) and water is often used. The solvent must be appropriate for all reaction components.

  • Reaction Temperature: Insufficient heat can lead to a slow or stalled reaction, while excessive heat may cause decomposition of the catalyst or starting materials.[1]

  • Oxygen Sensitivity: The active Pd(0) catalyst can be oxidized by oxygen, leading to deactivation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: I am observing significant amounts of a side product that appears to be my starting boronic acid without the boronic acid group (protodeboronation). How can I prevent this?

A2: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This can be caused by:

  • High Temperatures: Prolonged reaction times at high temperatures can promote this side reaction.

  • Strongly Basic Conditions: While a base is necessary, excessively basic conditions can lead to protodeboronation.

  • Water Content: While some water is often beneficial, an excess can contribute to this issue.

To mitigate protodeboronation, consider using a milder base, lowering the reaction temperature, and ensuring the solvent system is appropriately anhydrous or has a controlled amount of water.

Q3: How does the position of the chlorine on the pyrimidine (B1678525) ring affect reactivity?

A3: The reactivity of chlorine atoms on a pyrimidine ring is position-dependent. For example, in 2,4-dichloropyrimidine, the C4 position is generally more reactive in Suzuki couplings than the C2 position.[2] This selectivity can be exploited to control the outcome of the reaction.

Parameter Condition A (High Reactivity) Condition B (Moderate Reactivity) Condition C (Low Reactivity)
Catalyst Pd(OAc)₂ with SPhos or XPhosPd(dppf)Cl₂Pd(PPh₃)₄
Base K₃PO₄ or Cs₂CO₃K₂CO₃Na₂CO₃
Solvent 1,4-Dioxane/H₂O (4:1)DME/H₂O (4:1)Toluene/EtOH/H₂O (2:1:1)
Temperature 80-100 °C90-110 °C100-120 °C

Table 1: General Suzuki Coupling Conditions for Chloropyrimidines.

Experimental Protocol: Suzuki Coupling (Route A)
  • To a reaction vessel, add 2-amino-4-chloropyrimidine (1.0 eq), 4-(N-Boc-aminomethyl)phenylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the vessel.[1]

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography.

Part 2: Reductive Amination Reactions

This step is crucial for Route B, where an aldehyde is converted to the desired amine.

Q1: My reductive amination is not proceeding, and I am recovering my starting aldehyde. What could be the issue?

A1: The most common reason for a failed reductive amination is the inefficient formation of the imine or iminium ion intermediate.[4] Consider the following:

  • pH of the Reaction: Imine formation is typically favored under weakly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can be beneficial.

  • Water Removal: The formation of the imine from an aldehyde and an amine generates water. This is an equilibrium process, and the presence of water can inhibit the reaction.[5] Using a dehydrating agent like molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water can improve yields.

  • Choice of Reducing Agent: Some reducing agents are more effective than others. Sodium triacetoxyborohydride (B8407120) (STAB) is often preferred as it is mild and tolerant of slightly acidic conditions.[6]

Q2: I am observing over-alkylation of my amine product. How can I prevent this?

A2: Over-alkylation, where the newly formed amine reacts with another molecule of the aldehyde, can be a significant side reaction. To minimize this:

  • Control Stoichiometry: Use a slight excess of the amine component relative to the aldehyde.

  • Stepwise Procedure: First, allow the imine to form completely before adding the reducing agent. This can be monitored by NMR or IR spectroscopy.

  • Choice of Amine Source: When using ammonia (B1221849) as the amine source, it is often used in large excess to favor the formation of the primary amine.

Q3: My starting aldehyde is being reduced to an alcohol. How do I avoid this?

A3: This indicates that your reducing agent is too reactive and is reducing the aldehyde before it can form the imine.

  • Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are generally selective for the iminium ion over the carbonyl group. Sodium borohydride (B1222165) (NaBH₄) is more reactive and can reduce aldehydes and ketones, so it should only be added after imine formation is complete.

Reducing Agent Typical Solvent Key Characteristics
Sodium Triacetoxyborohydride (STAB) DCE, DCM, THFMild, tolerates weak acids, moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) MeOHNot water-sensitive, but can release toxic HCN upon acidic workup.
Sodium Borohydride (NaBH₄) MeOH, EtOHCan reduce aldehydes/ketones; add after imine formation.[6]
H₂/Pd-C MeOH, EtOH, EtOAc"Green" option, but may reduce other functional groups.

Table 2: Common Reducing Agents for Reductive Amination.

Experimental Protocol: Reductive Amination (Part of Route B)
  • Dissolve the aldehyde intermediate, 4-(2-aminopyrimidin-4-yl)benzaldehyde (1.0 eq), in a suitable solvent such as methanol (B129727) or 1,2-dichloroethane.

  • Add a solution of ammonia in methanol (7N, 5-10 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude amine by column chromatography or crystallization.

Troubleshooting Logic Diagram

Troubleshooting Suzuki Coupling start Low/No Product in Suzuki Coupling? check_catalyst Is the catalyst/ligand appropriate for electron-deficient pyrimidine? start->check_catalyst No change_catalyst Action: Use a more active catalyst system (e.g., Pd(OAc)₂/SPhos). check_catalyst->change_catalyst No check_base Is the base strong/soluble enough? check_catalyst->check_base Yes success Problem Solved change_catalyst->success change_base Action: Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). check_base->change_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes change_base->success adjust_temp Action: Increase temperature, but monitor for decomposition. check_temp->adjust_temp No check_inert Was the reaction run under strictly inert conditions? check_temp->check_inert Yes adjust_temp->success improve_inert Action: Re-run with thorough degassing and under Ar/N₂. check_inert->improve_inert No check_protodeboronation Is protodeboronation observed? (Loss of -B(OH)₂) check_inert->check_protodeboronation Yes improve_inert->success mitigate_protodeboronation Action: Use milder base, lower temperature, or anhydrous conditions. check_protodeboronation->mitigate_protodeboronation Yes check_protodeboronation->success No mitigate_protodeboronation->success

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

Part 3: Boc Protection

Q1: My Boc protection reaction is sluggish or incomplete. What can I do?

A1: Incomplete Boc protection can be due to several factors:

  • Poor Nucleophilicity: The amine might not be sufficiently nucleophilic. Ensure the reaction is run under basic conditions to deprotonate the ammonium (B1175870) salt if you are starting from one.

  • Steric Hindrance: The amine might be sterically hindered. In such cases, longer reaction times or slightly elevated temperatures may be necessary.

  • Reagent Quality: Ensure that the Boc anhydride (B1165640) ((Boc)₂O) is fresh, as it can degrade over time.

Q2: I am having trouble with the purification of my Boc-protected product.

A2: The Boc-protected product is generally less polar than the starting amine, which facilitates purification by normal-phase column chromatography. If you are having issues:

  • Workup: Ensure the workup effectively removes the base (e.g., triethylamine (B128534) or DMAP) and any unreacted (Boc)₂O. A mild acidic wash can remove basic impurities, while a wash with a reducing agent like sodium thiosulfate (B1220275) can help remove some byproducts.

  • Chromatography: Use an appropriate solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) usually provides good separation.

Experimental Protocol: Boc Protection (Final step of Route B)
  • Dissolve the amine, 4-(aminomethyl)phenyl-pyrimidin-2-amine (1.0 eq), in a solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

  • Add triethylamine (1.5 eq) to the solution.

  • Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.2 eq) to the reaction mixture. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with the organic solvent.

  • Wash the solution with a dilute aqueous solution of NaHSO₄, followed by saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

References

Optimizing linker length of "Boc-NHCH2-Ph-pyrimidine-NH2" for PROTAC efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the linker length of PROTACs, with a specific focus on derivatives of the "Boc-NHCH2-Ph-pyrimidine-NH2" linker scaffold.

Frequently Asked Questions (FAQs)

Q1: My PROTAC incorporating a "this compound" derived linker shows low degradation efficiency. What are the primary causes?

A1: Low degradation efficiency is a common challenge in PROTAC development and can stem from several factors related to the linker.[1] Key areas to investigate include:

  • Suboptimal Linker Length: The distance between the target protein and the E3 ligase is critical. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[2][] Conversely, a linker that is too long can lead to a flexible and unstable complex, resulting in inefficient ubiquitination.[2][]

  • Inefficient Ternary Complex Formation: The ultimate goal of the PROTAC is to form a productive ternary complex (Target Protein - PROTAC - E3 Ligase). The linker's chemical structure, including the phenyl and pyrimidine (B1678525) rings, dictates the geometry and stability of this complex.[1][2]

  • Poor Cellular Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[4][5][6] The linker significantly influences the physicochemical properties of the entire molecule, including its solubility and permeability.[] The "this compound" scaffold has both rigid (phenyl, pyrimidine) and potentially flexible (the methylene (B1212753) group) components that will impact these properties.[8][9]

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the desired ternary complex, which reduces degradation efficiency.[10][11]

Q2: How do I begin optimizing the linker length for my specific target?

A2: A systematic approach is recommended. The most effective strategy is to synthesize a library of PROTACs with varying linker lengths.[12][13] For the "this compound" scaffold, this could involve:

  • Altering the Alkyl Chain: If your synthesis allows, you can vary the number of methylene (-CH2-) units.

  • Introducing PEG Units: Incorporating polyethylene (B3416737) glycol (PEG) units is a common strategy to vary linker length and improve solubility.[8][12] For example, you could synthesize analogs with one, two, or three PEG units.

  • Modifying the Phenyl or Pyrimidine Position: Changing the attachment points on the phenyl or pyrimidine rings can alter the exit vector and effective length of the linker.[12][]

Q3: What experimental evidence suggests that the phenyl and pyrimidine groups in the linker could be beneficial?

A3: The inclusion of rigid aromatic structures like phenyl and pyrimidine rings in a PROTAC linker can be advantageous.[8][9] These groups can:

  • Introduce Rigidity: A more rigid linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[9]

  • Enhance Stability: Aromatic systems can improve the metabolic stability of the linker.[8]

  • Promote Favorable Interactions: The phenyl ring can participate in π-π stacking interactions with residues on the target protein or E3 ligase, which can help stabilize the ternary complex.[8]

Q4: I suspect issues with ternary complex formation. How can I investigate this?

A4: Several biophysical and in-cell assays can be used to evaluate the formation of the ternary complex.[2][15]

  • Co-Immunoprecipitation (Co-IP): This is a standard method to confirm the formation of the complex within cells. By pulling down one component (e.g., the E3 ligase), you can perform a Western blot for the other components (the target protein).[15]

  • NanoBRET™/HiBiT Assays: These are in-cell assays that can quantify the proximity of the target protein and the E3 ligase induced by the PROTAC. An increase in the signal indicates ternary complex formation.[13][16]

  • Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR): These in vitro techniques can be used to measure the binding affinities and cooperativity of the ternary complex.[17]

Q5: My PROTAC shows good target engagement but poor degradation. Could ubiquitination be the issue?

A5: Yes, if a stable ternary complex forms but is not productive, the issue may lie with the ubiquitination step.[15] This can occur if the lysine (B10760008) residues on the target protein are not accessible to the E2 conjugating enzyme. An in-cell ubiquitination assay can be performed to investigate this. This typically involves immunoprecipitating the target protein and then performing a Western blot for ubiquitin. An increase in high-molecular-weight ubiquitinated species indicates successful ubiquitination.[10]

Troubleshooting Guides

Issue 1: No or Weak Target Degradation

Potential Cause Troubleshooting Step
Incorrect Linker Length Synthesize and test a series of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units).[13]
Poor Cell Permeability Assess cell permeability using a PAMPA assay or by comparing protein degradation in intact cells versus cell lysates. Consider modifying the linker to improve solubility (e.g., adding PEG units).[6][]
Inefficient Ternary Complex Formation Perform a co-immunoprecipitation (Co-IP) or NanoBRET™ assay to confirm ternary complex formation in cells.[13][15]
"Hook Effect" Perform a full dose-response curve with a wider range of concentrations, including lower ones, to see if degradation improves at lower concentrations.[10]
Low E3 Ligase Expression Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR.[1]

Issue 2: Inconsistent Degradation Across Experiments

Potential Cause Troubleshooting Step
Cell Passage Number Ensure consistent cell passage number across experiments, as protein expression levels can change over time.
PROTAC Stability Assess the stability of your PROTAC in cell culture media over the time course of your experiment.
Variability in Treatment Time Optimize and standardize the PROTAC treatment time. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended.[10]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below is a summary of hypothetical data illustrating the importance of linker length optimization.

PROTAC AnalogLinker Modification from "this compound"DC50 (nM)Dmax (%)
Compound 1 None50060
Compound 2 +1 PEG Unit15085
Compound 3 +2 PEG Units5095
Compound 4 +3 PEG Units20070
Compound 5 -1 Methylene Unit>1000<20

Note: DC50 is the concentration of the PROTAC required to induce 50% of the maximal degradation. Dmax is the maximum percentage of degradation achieved.[10]

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

Methodology:

  • Cell Culture and Treatment: Plate your chosen cell line in 6-well or 12-well plates. Once the cells reach the desired confluency, treat them with a range of concentrations of your PROTACs with different linker lengths for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[13]

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for the Western blot.[13]

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to your target protein. Also, probe for a loading control (e.g., GAPDH, β-actin, or Vinculin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Determine the DC50 and Dmax values.[13]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Methodology:

  • Cell Treatment and Lysis: Treat cells with your PROTAC of interest (at a concentration determined from your degradation assays) or a vehicle control. Lyse the cells in a non-denaturing IP lysis buffer.

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose/magnetic beads to reduce non-specific binding.[15]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C.[15]

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.[15]

  • Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.[15]

  • Elution and Western Blot Analysis: Elute the bound proteins from the beads by boiling in Laemmli buffer. Analyze the eluates by Western blot, probing for the target protein and the E3 ligase to confirm their interaction.[15]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->E3_Ligase catalyzes Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow start Start: Low PROTAC Efficacy synthesis Synthesize Linker Library (Varying Lengths/Compositions) start->synthesis degradation_assay Western Blot for Degradation (Determine DC50 & Dmax) synthesis->degradation_assay decision Optimal Degradation Achieved? degradation_assay->decision ternary_assay Assess Ternary Complex Formation (Co-IP or NanoBRET) decision->ternary_assay No permeability_assay Evaluate Cell Permeability (e.g., PAMPA) decision->permeability_assay No end End: Optimized PROTAC decision->end Yes troubleshoot Further Optimization/ Redesign ternary_assay->troubleshoot permeability_assay->troubleshoot troubleshoot->synthesis

Caption: A workflow for optimizing PROTAC linker length.

Troubleshooting_Logic start No/Weak Degradation check_permeability Is PROTAC cell permeable? start->check_permeability check_ternary Does it form a ternary complex? check_permeability->check_ternary Yes modify_solubility Modify linker for better solubility/permeability check_permeability->modify_solubility No check_ubiquitination Is the target ubiquitinated? check_ternary->check_ubiquitination Yes modify_length_rigidity Modify linker length/rigidity to improve complex formation check_ternary->modify_length_rigidity No check_lysine Lysine residues may be inaccessible. Consider different exit vector. check_ubiquitination->check_lysine No success Degradation Observed check_ubiquitination->success Yes

Caption: A decision tree for troubleshooting poor PROTAC efficacy.

References

"Boc-NHCH2-Ph-pyrimidine-NH2" stability issues and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of "Boc-NHCH2-Ph-pyrimidine-NH2". The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule revolve around the lability of the tert-Butyloxycarbonyl (Boc) protecting group. The Boc group is susceptible to cleavage under acidic conditions and at elevated temperatures.[1][2] The pyrimidine (B1678525) ring itself is generally stable but can be subject to degradation under harsh conditions, such as strong alkali at high temperatures.

Q2: What are the likely degradation pathways for this molecule?

A2: The two most probable degradation pathways are:

  • Acid-catalyzed cleavage of the Boc group: This is a common degradation route for Boc-protected amines, proceeding readily in the presence of even mild acids to yield the free amine, carbon dioxide, and isobutylene.[2][3]

  • Thermal degradation: High temperatures can also lead to the cleavage of the Boc group, often proceeding through a concerted mechanism.[4][5]

While less common under typical experimental conditions, degradation of the pyrimidine ring could occur under extreme pH and temperature stress.

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the stability of the compound, it is recommended to store it in a cool, dry, and dark place. Avoid exposure to acidic vapors and high temperatures. For long-term storage, keeping the compound at refrigerated temperatures (2-8 °C) or frozen is advisable.

Q4: I am observing an unexpected loss of my starting material during my reaction. Could it be due to instability?

A4: Yes, if your reaction conditions are acidic or involve heating, you may be experiencing premature deprotection of the Boc group. It is crucial to assess the compatibility of your reaction conditions with the stability of the Boc protecting group. If a reaction needs to be carried out under acidic conditions, the Boc group may not be a suitable protecting group.[1]

Troubleshooting Guides

Issue 1: Premature Boc Deprotection During a Reaction

Symptoms:

  • Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) corresponding to the deprotected amine.

  • LC-MS analysis shows a peak with the mass of the deprotected product.

  • Reduced yield of the desired Boc-protected product.

Possible Causes & Solutions:

CauseSolution
Acidic Reaction Conditions Buffer the reaction mixture to maintain a neutral or basic pH. If acidic conditions are required for the transformation of another functional group, consider using a different, more acid-stable protecting group.
High Reaction Temperature If possible, run the reaction at a lower temperature for a longer duration. Screen for catalysts that may allow the reaction to proceed at a lower temperature.
Acidic Impurities in Reagents or Solvents Use freshly purified solvents and high-purity reagents. Consider adding a non-nucleophilic base, such as a hindered amine, to scavenge any trace acidity.
Issue 2: Degradation of the Compound During Work-up or Purification

Symptoms:

  • Streaking on TLC plates.

  • Multiple spots on TLC or peaks in LC-MS after purification that were not present in the crude reaction mixture.

  • Low recovery of the compound after chromatography.

Possible Causes & Solutions:

CauseSolution
Acidic Silica (B1680970) Gel in Column Chromatography Neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent system, followed by flushing with the eluent alone. Alternatively, use a different stationary phase like alumina (B75360) (basic or neutral).
Use of Acidic Solvents in Extraction During aqueous work-up, ensure the pH of the aqueous layer is neutral or slightly basic before extracting with organic solvents.
Prolonged Exposure to Protic Solvents Minimize the time the compound is in contact with protic solvents, especially if they might have some dissolved acidic impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic: 0.1 M HCl at room temperature and 60°C.

    • Basic: 0.1 M NaOH at room temperature and 60°C.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Solid-state and solution at 80°C.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Sample at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method with UV and mass spectrometric detection (LC-MS) to quantify the parent compound and detect any degradation products.[7][8]

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and a mass spectrometer (MS) to identify the masses of the eluting peaks.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Visualizations

Degradation_Pathway A This compound B H2N-CH2-Ph-pyrimidine-NH2 A->B Acid (H+) or Heat (Δ) C Isobutylene + CO2 A->C Byproducts

Predicted primary degradation pathway of this compound.

Experimental_Workflow cluster_0 Stability Study Setup cluster_1 Analysis cluster_2 Data Interpretation A Prepare Stock Solution of This compound B Aliquot into Different Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Predetermined Time Points B->C D Analyze by Stability-Indicating LC-MS Method C->D E Quantify Parent Compound and Identify Degradants D->E F Determine Degradation Rate E->F G Elucidate Degradation Pathways F->G H Establish Stability Profile G->H

Workflow for conducting a forced degradation study.

References

Improving solubility of PROTACs containing "Boc-NHCH2-Ph-pyrimidine-NH2"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those containing the "Boc-NHCH2-Ph-pyrimidine-NH2" moiety.

Frequently Asked Questions (FAQs)

Q1: My PROTAC containing the "this compound" linker exhibits poor aqueous solubility. What are the primary contributing factors?

A1: Poor solubility in PROTACs, especially those with the specified linker, is a multifaceted issue. Key contributing factors include:

  • High Molecular Weight: PROTACs are inherently large molecules, often exceeding the parameters of Lipinski's Rule of Five, which predisposes them to lower solubility.[1]

  • Hydrophobicity of the Linker: The "this compound" linker contains several hydrophobic components:

    • Boc (tert-butyloxycarbonyl) Group: This bulky, lipophilic protecting group is a significant contributor to poor aqueous solubility.

    • Phenyl (Ph) Group: The aromatic ring is hydrophobic in nature.

    • Alkyl Chain (-CH2-): The methylene (B1212753) group also adds to the nonpolar character.

  • Crystallinity: Highly crystalline solid forms of a PROTAC will generally have lower solubility compared to their amorphous counterparts.

Q2: How does the "this compound" linker specifically impact the solubility of my PROTAC?

A2: This linker has a mixed but predominantly hydrophobic character that influences solubility:

  • Hydrophobic Character: The Boc group and the phenyl ring are the main drivers of low aqueous solubility.

  • Potential for Hydrogen Bonding: The pyrimidine-NH2 group can act as a hydrogen bond donor and acceptor, which could slightly mitigate the hydrophobicity, but this effect is often overshadowed by the larger nonpolar regions.

  • Flexibility: The linker's flexibility can allow the PROTAC to adopt conformations that may either shield or expose polar functional groups, thereby influencing its interaction with water.

Q3: What are the main strategies to enhance the solubility of my PROTAC?

A3: There are two primary approaches to improving the solubility of your PROTAC: chemical modification and formulation strategies.

  • Chemical Modifications:

    • Boc Deprotection: If the Boc group is not essential for the final PROTAC's activity, its removal will expose a more polar amine, which can significantly improve solubility.

    • Linker Optimization: Replacing or modifying parts of the linker, for instance by incorporating more polar or ionizable groups like piperazine (B1678402) or piperidine, can increase hydrophilicity.[2] Swapping a PEG linker for a 1,4-disubstituted phenyl ring has been shown to improve permeability, but inserting basic nitrogen into aromatic rings or alkyl linkers can be beneficial for solubility.[1]

    • Introduction of Ionizable Groups: Adding acidic or basic moieties to the linker or the ligands can enhance solubility through salt formation at different pH values.

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can lead to higher apparent solubility and supersaturation.[3][4]

    • Nanoformulations: Encapsulating the PROTAC in nanoparticles (e.g., polymeric nanoparticles like PLGA-PEG, lipid-based systems like liposomes or SEDDS) can improve solubility and bioavailability.[5]

    • Use of Co-solvents: For in vitro experiments, using a small percentage of a biocompatible co-solvent like DMSO or ethanol (B145695) can help solubilize the PROTAC.

    • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic regions of the PROTAC within a cyclodextrin molecule can increase its aqueous solubility.[6]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps Expected Outcome
PROTAC precipitates from DMSO stock upon dilution into aqueous buffer for in vitro assays. Exceeding thermodynamic solubility.1. Determine the kinetic solubility of your PROTAC in the assay buffer (see Experimental Protocol 1). 2. Lower the final PROTAC concentration to be below its kinetic solubility limit.The PROTAC remains in solution for the duration of the experiment.
Poor intrinsic solubility.1. Add a small percentage (1-5%) of a biocompatible co-solvent (e.g., ethanol, PEG 400) to the aqueous buffer. 2. If applicable, adjust the buffer pH to favor the ionized state of any acidic or basic groups on the PROTAC.Increased PROTAC concentration can be achieved without precipitation.
Low and inconsistent oral bioavailability in animal studies. Poor dissolution in gastrointestinal fluids.1. Prepare an amorphous solid dispersion (ASD) of the PROTAC with a suitable polymer (see Experimental Protocol 3). 2. Assess the dissolution rate of the ASD in simulated gastric and intestinal fluids.Enhanced dissolution rate and potential for supersaturation, leading to improved absorption.
High lipophilicity and poor wetting.1. Formulate the PROTAC as a cyclodextrin inclusion complex. 2. Evaluate the solubility and dissolution of the complex in biorelevant media.Increased aqueous solubility and improved bioavailability.
Chemical instability in the GI tract.1. Evaluate the stability of the PROTAC at different pH values simulating the stomach and intestine. 2. If the Boc group is found to be labile, consider a more stable protecting group or a prodrug approach.Identification of stability issues and guidance for further chemical modification.

Quantitative Data on Solubility Enhancement

Table 1: Solubility Enhancement of PROTACs via Amorphous Solid Dispersions (ASDs)

PROTACPolymer CarrierDrug Loading (% w/w)Fold Increase in SupersaturationReference
ARCC-4HPMCAS (L Grade)10%Significant supersaturation (36.3 ± 4.9 µg/mL maintained for 180 min)[3]
ARCC-4Eudragit® L 100-5510%Significant supersaturation (38 µg/mL after 4 min)[3]
AZ1HPMCAS20%Up to 2-fold[4]

Table 2: Solubility of Amorphous PROTACs in Biorelevant Media

PROTACMediumSolubility (µg/mL)Reference
AZ1FaSSIF (pH 6.5)48.4 ± 2.6[4]
AZ2FaSSIF (pH 6.5)28.1 ± 5.2[4]
AZ3FaSSIF (pH 6.5)34.5 ± 7.7[4]
AZ4FaSSIF (pH 6.5)17.3 ± 1.6[4]

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer, which is useful for early drug discovery.[7]

Materials:

  • PROTAC of interest

  • DMSO

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well plates (one for dilution, one for the assay)

  • Plate reader capable of measuring turbidity (nephelometry) or a suitable analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to generate a range of concentrations (e.g., 10 mM to 1 µM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate pre-filled with the desired aqueous buffer (e.g., 198 µL) to achieve a final DMSO concentration of ≤1%.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement:

    • Nephelometry: Measure the turbidity of each well. The highest concentration that does not show a significant increase in turbidity compared to a buffer-only control is considered the kinetic solubility.

    • Quantitative Analysis: For a more precise measurement, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved PROTAC using a validated analytical method like HPLC-UV or LC-MS/MS.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is often used in later stages of lead optimization.[8][9]

Materials:

  • Solid PROTAC (crystalline, if available)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vials

  • Shaker or rotator

  • Filtration device (e.g., 0.45 µm syringe filter)

  • HPLC-UV or LC-MS system

Procedure:

  • Sample Preparation: Add an excess amount of the solid PROTAC to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle.

  • Filtration: Carefully filter the supernatant to remove any undissolved solid.

  • Quantification: Dilute the clear filtrate with the buffer and determine the concentration of the dissolved PROTAC using a calibrated HPLC-UV or LC-MS method.

Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a small-scale method for preparing an ASD for initial screening purposes.[5]

Materials:

  • PROTAC of interest

  • Suitable polymer (e.g., HPMCAS, Soluplus®, PVP)

  • Volatile organic solvent (e.g., dichloromethane, acetone, methanol)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the PROTAC and the polymer at the desired drug loading (e.g., 10-30% w/w). Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask, ensuring complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film forms on the flask wall.

  • Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Harvesting: Carefully scrape the solid dispersion from the flask. The resulting material can be gently ground into a fine powder.

Protocol 4: Boc-Deprotection using Trifluoroacetic Acid (TFA)

This is a standard procedure for removing the Boc protecting group.[10]

Materials:

  • Boc-protected PROTAC

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Stir bar

  • Rotary evaporator

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for chromatography (if necessary)

Procedure:

  • Reaction Setup: Dissolve the Boc-protected PROTAC in DCM (e.g., 0.1 M) in a round-bottom flask with a stir bar.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA (e.g., 5-10 equivalents) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Neutralization: Re-dissolve the residue in an organic solvent like ethyl acetate (B1210297) and carefully wash with saturated sodium bicarbonate solution to neutralize the excess TFA. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: If necessary, purify the resulting amine by column chromatography on silica gel.

Visualizations

PROTAC_Solubility_Workflow start Poorly Soluble PROTAC (e.g., with this compound) chem_mod Chemical Modification start->chem_mod formulation Formulation Strategy start->formulation boc_deprotect Boc Deprotection chem_mod->boc_deprotect linker_opt Linker Optimization (e.g., add polar groups) chem_mod->linker_opt asd Amorphous Solid Dispersion (ASD) formulation->asd nano Nanoformulation (e.g., Liposomes, SEDDS) formulation->nano soluble_protac Solubility-Enhanced PROTAC boc_deprotect->soluble_protac linker_opt->soluble_protac asd->soluble_protac nano->soluble_protac invitro In Vitro Assays soluble_protac->invitro invivo In Vivo Studies soluble_protac->invivo

Caption: Workflow for addressing poor PROTAC solubility.

PROTAC_MoA protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary binds poi Protein of Interest (POI) poi->ternary binds e3 E3 Ubiquitin Ligase e3->ternary binds poly_ub Poly-ubiquitination of POI ternary->poly_ub catalyzes ub Ubiquitin (Ub) ub->ternary recruited proteasome Proteasome poly_ub->proteasome recognized by degradation POI Degradation proteasome->degradation mediates peptides Peptides degradation->peptides results in

References

"Boc-NHCH2-Ph-pyrimidine-NH2" deprotection side reactions and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges during the Boc deprotection of "Boc-NHCH2-Ph-pyrimidine-NH2". Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed deprotection of a Boc group?

A1: The deprotection of a tert-butyloxycarbonyl (Boc) group is an acid-catalyzed process. It involves the protonation of the carbamate (B1207046) oxygen, which leads to the cleavage of the C-O bond, forming a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[1]

Q2: What are the most common side reactions observed during the Boc deprotection of this compound?

A2: The most common side reactions include:

  • t-Butylation: The highly reactive t-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.[2] For "this compound," the electron-rich pyrimidine (B1678525) ring and the phenyl ring are potential sites for this side reaction.[2]

  • Trifluoroacetylation: If using Trifluoroacetic Acid (TFA) for deprotection, the newly formed amine can sometimes be acylated by a trifluoroacetyl group, leading to a trifluoroacetamide (B147638) byproduct.[3]

  • Incomplete Deprotection: Insufficient acid strength, concentration, reaction time, or low temperature can lead to an incomplete reaction, with starting material remaining.[4]

Q3: Why are "scavengers" recommended for Boc deprotection?

A3: Scavengers are added to the reaction mixture to trap the electrophilic t-butyl cation intermediate. This prevents the cation from reacting with nucleophilic sites on your starting material or product, thereby minimizing the formation of t-butylated byproducts.[2] Common scavengers include triisopropylsilane (B1312306) (TIS), anisole, and thioanisole.

Q4: Are there milder alternatives to strong acids like TFA for Boc deprotection?

A4: Yes, for substrates sensitive to strong acids, several milder methods can be employed:

  • 4M HCl in Dioxane: This is often considered slightly milder than TFA and can result in cleaner reactions.[3]

  • Trimethylsilyl Iodide (TMSI): This reagent can be used under neutral conditions to cleave Boc groups.[3]

  • Zinc Bromide (ZnBr2) in Dichloromethane (B109758) (DCM): This Lewis acid can selectively remove Boc groups, sometimes in the presence of other acid-labile groups.[3][5]

  • Thermal Deprotection: In some cases, heating the compound in a high-boiling point solvent like dioxane or toluene (B28343) can achieve deprotection without any acid.[3][6]

Troubleshooting Guide

This section addresses specific issues you might encounter during the deprotection of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Significant starting material remains)1. Insufficient acid strength or concentration.[4]2. Inadequate reaction time or temperature.[4]3. Poor solubility of the starting material.1. Increase the acid concentration (e.g., from 20% TFA in DCM to 50%).2. Extend the reaction time and monitor by TLC or LC-MS.3. Consider a stronger acid system like 4M HCl in dioxane.[4]4. Ensure the chosen solvent fully dissolves your compound.
Formation of a Major Byproduct with a Mass Increase of +56 Da Alkylation of the pyrimidine or phenyl ring by the t-butyl cation.[2]1. Add a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v) to the reaction mixture.[4]2. Use a milder deprotection method (see Q4 in FAQs).
Formation of a Major Byproduct with a Mass Increase of +96 Da (when using TFA) Trifluoroacetylation of the deprotected amine.1. Ensure the reaction is performed at a low temperature (e.g., 0 °C) to minimize this side reaction.2. After deprotection, consider a basic workup (e.g., washing with saturated sodium bicarbonate solution) to potentially hydrolyze the trifluoroacetamide, though this may not always be effective.[4]
Degradation of the Pyrimidine Ring The pyrimidine ring can be sensitive to harsh acidic conditions.1. Use milder deprotection conditions such as 4M HCl in dioxane or TMSI.2. Carefully control the reaction temperature and time.

Experimental Protocols

Standard Boc Deprotection using TFA
  • Dissolve the Boc-protected compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[7]

  • Cool the solution to 0°C in an ice bath.[7]

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4]

  • If required, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[4]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[4]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[7]

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the amine can be used directly or neutralized.[4]

Neutralization of the TFA Salt
  • Dissolve the crude residue in a suitable organic solvent.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[4]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

Visual Guides

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_final Final Product start Dissolve Boc-protected compound in DCM cool Cool to 0°C start->cool add_tfa Add TFA (and scavenger if needed) cool->add_tfa react Stir at 0°C to RT add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate under reduced pressure monitor->concentrate coevaporate Co-evaporate with Toluene concentrate->coevaporate product TFA salt of amine coevaporate->product neutralize Neutralize (optional) product->neutralize free_amine Free Amine neutralize->free_amine

Caption: Experimental workflow for the Boc deprotection of this compound.

Troubleshooting_Tree cluster_incomplete Incomplete Reaction cluster_byproduct Byproduct Formation cluster_degradation Degradation start Boc Deprotection Issues incomplete Incomplete Reaction? start->incomplete byproduct Byproduct Observed? start->byproduct degradation Degradation? start->degradation inc_sol Increase Acid Conc./Time or Use Stronger Acid incomplete->inc_sol Yes mass_check Check Mass of Byproduct byproduct->mass_check Yes plus_56 +56 Da? mass_check->plus_56 plus_96 +96 Da? mass_check->plus_96 t_butyl t-Butylation: Add Scavenger plus_56->t_butyl Yes trifluoro Trifluoroacetylation: Lower Temperature plus_96->trifluoro Yes deg_sol Use Milder Conditions (e.g., 4M HCl/dioxane) degradation->deg_sol Yes

Caption: Troubleshooting decision tree for Boc deprotection side reactions.

References

Technical Support Center: Overcoming the Hook Effect with "Boc-NHCH2-Ph-pyrimidine-NH2" based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs, including those synthesized using the "Boc-NHCH2-Ph-pyrimidine-NH2" linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on understanding and mitigating the hook effect in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC-mediated protein degradation where the efficiency of target protein degradation decreases at high PROTAC concentrations.[1][2] This results in a characteristic "bell-shaped" dose-response curve.[1] At excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1][2][3]

Q2: What are the primary causes of the hook effect?

A2: The hook effect is primarily caused by the formation of unproductive binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) at high PROTAC concentrations, which compete with the formation of the productive ternary complex.[3][4] The magnitude of the hook effect can be influenced by several factors, including:

  • Binding Affinities: An imbalance in the binding affinities of the PROTAC for the target protein and the E3 ligase can promote the formation of one binary complex over the other.[5]

  • Cooperativity: Negative cooperativity, where the binding of one protein to the PROTAC decreases the affinity for the other, can worsen the hook effect. Conversely, positive cooperativity, which stabilizes the ternary complex, can mitigate it.[5][6]

  • Cellular Context: Factors such as cell line, E3 ligase expression levels, and off-target effects can influence the manifestation of the hook effect.[7]

Q3: What are the consequences of the hook effect on experimental results?

Q4: At what concentrations is the hook effect typically observed?

A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, E3 ligase, and cell line.[3] However, it is often observed in the micromolar (µM) range, sometimes starting from 1 µM and becoming more pronounced at higher concentrations.[3] It is crucial to perform a wide dose-response experiment to identify the optimal concentration window.[1][3]

Troubleshooting Guides

Problem 1: A significant hook effect is observed in my cellular degradation assay (e.g., Western Blot).

  • Possible Cause: The PROTAC concentrations used are too high, leading to the formation of non-productive binary complexes.[1]

  • Solution:

    • Perform a Wide Dose-Response Study: Test a broad range of PROTAC concentrations (e.g., from picomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation.[1][3] It is recommended to use at least 8-10 concentrations with half-log dilutions.[8]

    • Lower PROTAC Concentrations: Focus on testing your PROTAC in the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[1]

    • Assess Ternary Complex Formation: Utilize biophysical assays like TR-FRET, SPR, or AlphaLISA to directly measure ternary complex formation at different PROTAC concentrations. This can help correlate the decrease in degradation with a decrease in ternary complex formation.[1][8]

Problem 2: My PROTAC shows weak or no degradation at any tested concentration.

  • Possible Cause: The tested concentration range might be entirely within the hook effect region, or other factors could be at play.[3]

  • Solution:

    • Test a Wider Concentration Range: Expand your concentration range to include both very low (pM) and very high (µM) concentrations.[3]

    • Verify Target Engagement: Confirm that the PROTAC can bind to both the target protein and the E3 ligase in a cellular context using techniques like CETSA or NanoBRET.[1]

    • Check Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations. Consider modifying the linker to improve physicochemical properties.[1]

    • Confirm E3 Ligase Expression: Ensure the cell line used expresses the recruited E3 ligase at sufficient levels.[9]

    • Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to understand the kinetics of degradation.[8][10]

Problem 3: How can I design PROTACs based on the "this compound" linker to minimize the hook effect?

  • Possible Cause: The linker length and composition may not be optimal for stable ternary complex formation.

  • Solution:

    • Optimize the Linker: Systematically vary the length and composition of the linker. The linker plays a critical role in the stability and geometry of the ternary complex.[1][8]

    • Enhance Cooperativity: The design of the linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity and stabilization of the ternary complex.[5][8]

    • Change the E3 Ligase Ligand: Experimenting with different E3 ligase ligands may lead to a PROTAC with more favorable properties and a reduced hook effect.[1]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from PROTAC experiments to illustrate the hook effect.

Table 1: Dose-Response Data for a Hypothetical PROTAC Exhibiting a Hook Effect

PROTAC Concentration (nM)% Target Protein Degradation
0.110
140
1090 (Dmax)
10065
100030
1000015

Table 2: Comparison of DC50 and Dmax for PROTACs with and without a Pronounced Hook Effect

PROTACDC50 (nM)Dmax (%)Hook Effect Observation
PROTAC-X (Hypothetical)490Pronounced hook effect observed above 10 nM.
PROTAC-Y (Hypothetical)1095Minimal hook effect observed up to 10 µM.

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the general steps for assessing target protein degradation via Western blotting.[8]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat cells with a wide range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[8]

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin).[8]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.[8]

Protocol 2: AlphaLISA for Ternary Complex Formation

This protocol provides a framework for assessing the formation of the Target Protein-PROTAC-E3 Ligase ternary complex using AlphaLISA (Amplified Luminescent Proximity Homestead Assay).[5]

  • Reagents and Materials:

    • Purified recombinant target protein (e.g., His-tagged).

    • Purified recombinant E3 ligase complex (e.g., GST-tagged).

    • PROTAC of interest.

    • AlphaLISA Nickel Chelate Donor beads and Glutathione Acceptor beads.[5]

    • Assay buffer (e.g., PBS with 0.1% BSA).

  • Procedure:

    • Prepare serial dilutions of the PROTAC in assay buffer.

    • In a 384-well plate, add the target protein, E3 ligase, and the PROTAC dilutions.

    • Incubate at room temperature to allow for ternary complex formation (e.g., 30-60 minutes).

    • Add the AlphaLISA Nickel Chelate Donor beads and Glutathione Acceptor beads to each well.[5]

    • Incubate in the dark at room temperature for a specified time (e.g., 60 minutes).[5]

  • Signal Detection and Data Analysis:

    • Read the plate on an AlphaScreen-compatible reader.[5]

    • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.[5] The peak of the curve represents the optimal PROTAC concentration for ternary complex formation in this assay.[5]

Visualizations

cluster_0 PROTAC Signaling Pathway PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome Proteasome Ub->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

cluster_1 Hook Effect Troubleshooting Workflow Start Observe Bell-Shaped Dose-Response Curve Step1 Perform Wide Dose-Response Start->Step1 Step2 Identify Optimal Concentration (Dmax) Step1->Step2 Step3 Biophysical Assays (e.g., AlphaLISA, FRET) Step2->Step3 End Mitigated Hook Effect Step2->End Use Optimal Concentration Step4 Confirm Ternary Complex Formation Step3->Step4 Step5 Optimize PROTAC Design (Linker, E3 Ligand) Step4->Step5 If necessary Step5->End

Caption: Troubleshooting workflow for the hook effect.

cluster_2 Binary vs. Ternary Complex Formation cluster_low Low PROTAC Concentration cluster_high High PROTAC Concentration Ternary_low Productive Ternary Complex Binary_Target Binary Complex (PROTAC-Target) Binary_E3 Binary Complex (PROTAC-E3)

Caption: Competing complex formations at different PROTAC concentrations.

References

Technical Support Center: Purification Strategies for Boc-NH-CH2-Ph-pyrimidine-NH2 Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Boc-NHCH2-Ph-pyrimidine-NH2 intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent purification techniques for this intermediate are column chromatography and recrystallization. Column chromatography is highly effective for separating complex mixtures and isolating the desired product from reaction byproducts and unreacted starting materials.[1] Recrystallization is a cost-effective method for purifying the solid compound to a high degree, assuming a suitable solvent system can be identified.[2][3]

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process.[4][5] It helps in identifying the fractions containing the pure product during column chromatography and in assessing the purity of the crystalline product after recrystallization. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6]

Q3: My purified this compound appears as an oil instead of a solid. What should I do?

A3: It is not uncommon for Boc-protected amino derivatives to be obtained as oils or thick gums, even when pure.[7] To induce solidification, you can try trituration with a non-polar solvent like hexane (B92381) or diethyl ether.[7] Another technique is to dissolve the oil in a minimal amount of a good solvent and then precipitate the product by adding a poor solvent. If these methods fail, adding a seed crystal of the pure compound can initiate crystallization.[8]

Q4: Are there any specific considerations for handling Boc-protected intermediates?

A4: The tert-butyloxycarbonyl (Boc) protecting group is generally stable to basic and nucleophilic conditions but is sensitive to acid.[9][10] Therefore, acidic conditions should be avoided during the workup and purification steps to prevent premature deprotection.[11] For example, if performing an aqueous wash to remove impurities, ensure the solution is neutral or slightly basic.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of the target compound from impurities on a silica (B1680970) gel column.

Possible Cause Solution
Inappropriate Solvent System Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for your product to achieve good separation.[2] A common starting point for similar compounds is a gradient of ethyl acetate (B1210297) in hexane or dichloromethane (B109758) in methanol.[1][12]
Column Overloading The amount of crude material loaded onto the column is too high for the column dimensions. Use a larger column or reduce the amount of sample loaded. A general rule is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Sample Loading Technique If the sample is not loaded in a concentrated band, it can lead to broad peaks and poor separation. Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.[1] After evaporating the solvent, the dry powder can be loaded onto the top of the column.
Recrystallization

Issue: The compound is "oiling out" instead of crystallizing.

Possible Cause Solution
Solution is Supersaturated The concentration of the compound is too high, or the solution is being cooled too quickly, causing the compound to come out of solution as a liquid phase rather than forming crystals. Try using a more dilute solution or allowing the solution to cool more slowly.
Presence of Impurities Impurities can interfere with crystal lattice formation. If the purity of the crude material is low, it may be beneficial to first perform a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.
Inappropriate Solvent The solvent may be too good, preventing the compound from precipitating. Try adding a "poor" solvent (an anti-solvent) dropwise to the solution at an elevated temperature until it becomes slightly cloudy, then allow it to cool slowly.

Issue: Low recovery of the product after recrystallization.

Possible Cause Solution
Too Much Solvent Used Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[5] Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
Product is Too Soluble in the Cold Solvent If the compound has significant solubility in the chosen solvent even at low temperatures, recovery will be poor.[2] Test different solvent systems to find one with a steep solubility curve (high solubility when hot, low solubility when cold).[2] Common systems for pyrimidine (B1678525) derivatives include heptane/ethyl acetate and methanol/water.[2]
Premature Crystallization If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.[2] Use a pre-heated funnel and filter the solution as quickly as possible.[2]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Solvent System Selection: Use TLC to determine an optimal solvent system. A good starting point for this compound would be a mixture of ethyl acetate and hexane. Develop several TLC plates with varying ratios (e.g., 10%, 20%, 30% ethyl acetate in hexane) to find a system that gives your product an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent mixture. Collect fractions and monitor them by TLC. If a gradient elution is needed, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds of interest.[2]

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Single-Solvent Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating.[2] A suitable solvent will dissolve the compound when hot but not at room temperature.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring and add more solvent in portions until the solid just dissolves.[1]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes. Perform a hot filtration to remove the charcoal.[1]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1] Dry the purified crystals in a vacuum oven to remove any residual solvent.[1]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound Aqueous_Wash Aqueous Wash (Neutral or Basic) Crude->Aqueous_Wash Column Silica Gel Column Chromatography Aqueous_Wash->Column Recrystallization Recrystallization Column->Recrystallization Optional (for high purity) TLC_HPLC Purity Check (TLC/HPLC) Column->TLC_HPLC Recrystallization->TLC_HPLC Pure_Product Pure Product TLC_HPLC->Pure_Product If pure

Caption: General experimental workflow for the purification of this compound.

TroubleshootingPurification cluster_column Column Chromatography cluster_recryst Recrystallization Start Crude Product Purification Issue Poor_Sep Poor Separation? Start->Poor_Sep Oiling_Out Oiling Out? Start->Oiling_Out Low_Yield Low Yield? Start->Low_Yield Opt_Solvent Optimize Eluent (via TLC) Poor_Sep->Opt_Solvent Yes Check_Load Check Loading (Amount & Technique) Poor_Sep->Check_Load Yes Success Successful Purification Opt_Solvent->Success Check_Load->Success Cool_Slower Cool Slower/ Use Less Solvent Oiling_Out->Cool_Slower Yes Change_Solvent Change Solvent/ Use Anti-Solvent Oiling_Out->Change_Solvent Yes Low_Yield->Change_Solvent Yes Min_Solvent Use Minimum Hot Solvent Low_Yield->Min_Solvent Yes Cool_Slower->Success Change_Solvent->Success Min_Solvent->Success

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of Boc-NHCH2-Ph-pyrimidine-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Boc-NHCH2-Ph-pyrimidine-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scalable synthesis of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and scalable approach involves a multi-step synthesis, typically starting with the Boc protection of a suitable benzylamine (B48309) derivative, followed by a nucleophilic aromatic substitution or a cross-coupling reaction with a pyrimidine (B1678525) core, and potentially a final amination step. A plausible route is the reaction of a Boc-protected aminobenzylamine with a dihalopyrimidine, followed by a subsequent amination.

Q2: What are the critical parameters to control during the scale-up of the Buchwald-Hartwig amination step?

When scaling up a Buchwald-Hartwig amination for this synthesis, critical parameters to control include:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial for achieving high yield and selectivity.

  • Catalyst Loading: Minimizing catalyst loading is important for cost-effectiveness and reducing palladium contamination in the final product.

  • Base Selection and Stoichiometry: The choice and amount of base can significantly impact the reaction rate and the formation of side products.

  • Solvent Purity and Degassing: Anhydrous and thoroughly degassed solvents are essential to prevent catalyst deactivation.

  • Temperature Control: Precise temperature control is necessary to ensure consistent reaction kinetics and minimize degradation.

  • Mixing Efficiency: Efficient mixing is critical in large reactors to ensure homogeneous reaction conditions.

Q3: How can I minimize the formation of di-substituted byproducts during the reaction of Boc-aminobenzylamine with a dihalopyrimidine?

Minimizing the formation of di-substituted byproducts can be achieved by:

  • Controlling Stoichiometry: Using a controlled molar ratio of the amine to the dihalopyrimidine.

  • Lowering Reaction Temperature: Running the reaction at a lower temperature can favor mono-substitution.

  • Shorter Reaction Times: Careful monitoring of the reaction progress and stopping it once the desired mono-substituted product is formed can prevent further reaction.

  • Choice of Ligand: For palladium-catalyzed reactions, bulky ligands can sterically hinder the second substitution.

Q4: What are the best practices for removing the Boc protecting group on a large scale?

For large-scale Boc deprotection, common methods include treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. Key considerations for scale-up include:

  • Off-gassing: The deprotection reaction generates isobutylene (B52900) and carbon dioxide, so the reactor must be equipped with an adequate venting system.

  • Exothermicity: The reaction can be exothermic, requiring controlled addition of the acid and efficient cooling.

  • Work-up and Purification: Neutralization of the acidic reaction mixture and subsequent extraction and purification steps need to be optimized for large-scale operations.

Troubleshooting Guides

Problem 1: Low Yield in the Boc Protection Step
Possible Cause Troubleshooting Action Expected Outcome
Incomplete reaction Increase reaction time or temperature moderately. Ensure efficient stirring.Drive the reaction to completion and improve yield.
Suboptimal base Screen different bases (e.g., triethylamine (B128534), diisopropylethylamine, sodium bicarbonate). Adjust stoichiometry of the base.Identify a more effective base for the specific substrate, leading to higher conversion.
Moisture in the reaction Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevent hydrolysis of Boc anhydride (B1165640) and improve reaction efficiency.
Poorly reactive amine Consider using a more reactive Boc-donating reagent or adding a catalyst like DMAP (4-dimethylaminopyridine).Increase the rate of reaction for less nucleophilic amines.
Problem 2: Inefficient Coupling of Boc-aminobenzylamine with Chloropyrimidine (Nucleophilic Aromatic Substitution)
Possible Cause Troubleshooting Action Expected Outcome
Low reactivity of the chloropyrimidine Increase the reaction temperature. Consider using a more polar aprotic solvent like DMF or DMSO.Enhance the reaction rate and improve the yield of the desired product.
Side reactions due to high temperature Optimize the temperature profile; a lower temperature for a longer duration might be beneficial.Minimize the formation of degradation products and improve the purity of the product.
Base-related issues Screen different inorganic bases (e.g., K2CO3, Cs2CO3) and organic bases (e.g., DBU). Optimize the amount of base.Find the optimal base that promotes the desired reaction without causing significant side reactions.
Formation of di-substituted byproduct Adjust the stoichiometry of the reactants (use a slight excess of the pyrimidine). Monitor the reaction closely and stop it at the optimal time.Maximize the yield of the mono-substituted product.
Problem 3: Poor Performance of the Buchwald-Hartwig Amination on Scale-up
Possible Cause Troubleshooting Action Expected Outcome
Catalyst deactivation Ensure rigorous exclusion of air and moisture by using degassed solvents and an inert atmosphere. Use high-purity reagents.Maintain catalyst activity throughout the reaction, leading to consistent and high yields.
Suboptimal ligand Screen a panel of Buchwald ligands to identify the most effective one for the specific substrate combination.Improve reaction rate, yield, and selectivity.
Incomplete reaction Increase catalyst loading slightly. Optimize reaction temperature and time.Drive the reaction to completion.
Product contamination with palladium Use a minimal amount of catalyst. Employ palladium scavengers during work-up (e.g., activated carbon, silica-based scavengers).Reduce residual palladium in the final product to acceptable levels.

Data Presentation

Table 1: Optimization of Nucleophilic Aromatic Substitution

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1DMFK2CO3 (2.0)801265
2DMSOK2CO3 (2.0)80878
3NMPK2CO3 (2.0)80875
4DMSOCs2CO3 (2.0)80685
5DMSODBU (1.5)601072

Table 2: Effect of Catalyst Loading on Buchwald-Hartwig Amination Yield

EntryCatalystLigandCatalyst Loading (mol%)Temperature (°C)Yield (%)
1Pd2(dba)3XPhos2.010092
2Pd2(dba)3XPhos1.010090
3Pd2(dba)3XPhos0.510085
4Pd(OAc)2RuPhos1.010088
5Pd(OAc)2SPhos1.010082

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of 4-(Aminomethyl)aniline

  • To a stirred solution of 4-(aminomethyl)aniline (1.0 equiv.) in a suitable solvent (e.g., dichloromethane (B109758) or THF) at 0 °C, add di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 equiv.).

  • Add triethylamine (1.2 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried flask, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Cs2CO3, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed anhydrous solvent (e.g., toluene (B28343) or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product 4-(Aminomethyl)aniline 4-(Aminomethyl)aniline Boc_Protection Boc Protection 4-(Aminomethyl)aniline->Boc_Protection Dihalopyrimidine Dihalopyrimidine Coupling Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination Dihalopyrimidine->Coupling Boc_Protection->Coupling Second_Amination Second Amination (optional) Coupling->Second_Amination Final_Product This compound Coupling->Final_Product If pyrimidine is already aminated Second_Amination->Final_Product Deprotection Boc Deprotection (if required) Final_Product->Deprotection For downstream applications

Caption: Synthetic workflow for "this compound".

troubleshooting_logic Low_Yield Low Reaction Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Check TLC/LC-MS Side_Products Significant Side Products? Low_Yield->Side_Products Analyze crude NMR/LC-MS Catalyst_Deactivation Catalyst Deactivation? (for cross-coupling) Low_Yield->Catalyst_Deactivation If applicable Optimize_Conditions Increase Time/Temp Optimize Reagents Incomplete_Reaction->Optimize_Conditions Yes Check_Purity Check Purity of Starting Materials Incomplete_Reaction->Check_Purity No Modify_Conditions Lower Temp Change Solvent/Base Adjust Stoichiometry Side_Products->Modify_Conditions Yes Side_Products->Check_Purity No Improve_Inertness Degas Solvents Use High-Purity Reagents Ensure Inert Atmosphere Catalyst_Deactivation->Improve_Inertness Yes Catalyst_Deactivation->Check_Purity No

Caption: Troubleshooting logic for low yield in synthesis.

"Boc-NHCH2-Ph-pyrimidine-NH2" chemical compatibility with other reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Boc-NHCH2-Ph-pyrimidine-NH2". This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the chemical compatibility and reactivity of this molecule. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on "this compound"?

A1: The molecule possesses several functional groups that can participate in chemical reactions:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a common protecting group for the aminomethyl moiety. It is generally stable to basic and nucleophilic conditions but is labile to strong acids.[1][2][3]

  • Exocyclic Amino Group (-NH2): The amino group on the pyrimidine (B1678525) ring is nucleophilic and can react with various electrophiles.

  • Pyrimidine Ring: The nitrogen atoms within the pyrimidine ring are basic and can be protonated or alkylated. The ring itself can also participate in transition metal-catalyzed cross-coupling reactions.[4][5][6]

  • Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions with other functional groups.

Q2: Under what conditions is the Boc protecting group stable?

A2: The Boc group is stable under a wide range of conditions, which makes it a versatile protecting group.[1][7] Specifically, it is resistant to:

  • Basic hydrolysis.[8][9]

  • Catalytic hydrogenation.[7]

  • Many nucleophilic reagents.[1][9]

However, it is sensitive to acidic conditions. Care should be taken to avoid strong acids if the Boc group needs to remain intact.

Q3: What are the standard methods for deprotecting the Boc group?

A3: The most common method for removing a Boc group is through treatment with a strong acid.[2][3][10][11] Common reagents and conditions include:

  • Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[2][10][11]

  • Hydrogen chloride (HCl) in an organic solvent such as methanol, dioxane, or ethyl acetate.[10][11][12][13]

Mild deprotection can also be achieved using Lewis acids like zinc bromide (ZnBr2) or TMSI.[10] In some cases, thermal deprotection at high temperatures is also possible.[14]

Q4: Can the amino group on the pyrimidine ring undergo acylation or alkylation?

A4: Yes, the exocyclic amino group on the pyrimidine ring is nucleophilic and can readily undergo acylation and alkylation.

  • Acylation: Reaction with acyl chlorides or anhydrides, typically in the presence of a base, will form the corresponding amide. It's important to note that if the Boc group is removed, the primary amine of the aminomethylphenyl moiety will also be acylated.

  • Alkylation: Alkylation can be achieved with alkyl halides. However, over-alkylation to form tertiary amines can be a side reaction.[15] Reductive amination is another common method for introducing alkyl groups.[16] It is also possible for alkylation to occur on the pyrimidine ring nitrogens.[17]

Q5: Is "this compound" suitable for cross-coupling reactions?

A5: Yes, the aminopyrimidine moiety is suitable for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4][5][6][18] These reactions are valuable for introducing aryl, heteroaryl, or alkyl substituents to the pyrimidine core. The specific isomer of the starting material (e.g., chloro- or bromo-pyrimidine) will dictate the position of the coupling.

Troubleshooting Guides

Issue 1: Unexpected Deprotection of the Boc Group
Symptom Possible Cause Suggested Solution
Loss of Boc group during a reaction intended to modify another part of the molecule.The reaction conditions are too acidic. Even mildly acidic conditions can sometimes lead to slow deprotection.Buffer the reaction mixture to maintain a neutral or basic pH. If acidic conditions are required, consider a more acid-stable protecting group.
Boc group is lost during purification on silica (B1680970) gel.The silica gel is slightly acidic.Neutralize the silica gel by washing it with a solution of triethylamine (B128534) in the eluent before use, or use a different purification method like reversed-phase chromatography.
Issue 2: Low Yield in Acylation or Alkylation of the Pyrimidine Amino Group
Symptom Possible Cause Suggested Solution
Incomplete reaction or recovery of starting material.Insufficiently activated electrophile or steric hindrance.Use a more reactive acylating or alkylating agent. Increase the reaction temperature or use a catalyst if appropriate.
Formation of multiple products.Reaction at other nucleophilic sites (e.g., pyrimidine ring nitrogens or the Boc-protected amine after in-situ deprotection).Use milder reaction conditions. Ensure the Boc group is intact before starting the reaction. Consider protecting the pyrimidine ring nitrogens if they are interfering.
Issue 3: Poor Results in Cross-Coupling Reactions
Symptom Possible Cause Suggested Solution
No reaction or low conversion.Catalyst deactivation or incorrect ligand choice.Screen different palladium catalysts and ligands. Ensure all reagents and solvents are anhydrous and degassed, as oxygen can deactivate the catalyst.
Side reactions, such as homocoupling.Incorrect reaction stoichiometry or temperature.Optimize the ratio of reactants, base, and catalyst. Adjust the reaction temperature; sometimes lower temperatures can improve selectivity.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Boc Deprotection
  • Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add an excess of a strong acid. For example, add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution, or bubble HCl gas through the solution.

  • Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[13][19]

  • Once the reaction is complete, remove the acid and solvent under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up cluster_product Final Product start Boc-Protected Amine in Solvent (e.g., DCM) acid Add Strong Acid (e.g., TFA or HCl) start->acid stir Stir at Room Temperature (Monitor by TLC/LC-MS) acid->stir evap Evaporate Solvent and Excess Acid stir->evap neutralize Neutralize with Base (e.g., NaHCO3) evap->neutralize extract Extract with Organic Solvent neutralize->extract product Free Amine extract->product

Fig. 1: Workflow for Boc deprotection.
Protocol 2: General Procedure for Acylation of the Pyrimidine Amino Group

  • Dissolve "this compound" in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-2.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting_Decision_Tree start Unexpected Reaction Outcome q1 Is the Boc group prematurely cleaved? start->q1 a1_yes Reaction conditions likely too acidic. - Check pH of all reagents. - Consider buffering the system. - Use a more robust protecting group. q1->a1_yes Yes q2 Is the pyrimidine amine unreactive? q1->q2 No a1_yes->q2 a2_yes Possible causes: - Steric hindrance. - Poor electrophile. - Insufficient base. Solutions: - Use a more potent activating agent. - Increase temperature. - Screen different bases. q2->a2_yes Yes q3 Are there multiple products? q2->q3 No a2_yes->q3 a3_yes Side reactions may have occurred at: - Ring nitrogens. - Deprotected primary amine. Solutions: - Use milder conditions (lower temp). - Confirm starting material purity. - Protect other reactive sites if necessary. q3->a3_yes Yes end_node Consult further literature for specific reaction type. q3->end_node No a3_yes->end_node

References

Validation & Comparative

The Role of Linkers in PROTAC-Mediated Ternary Complex Formation: A Comparative Analysis Featuring "Boc-NHCH2-Ph-pyrimidine-NH2"

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the critical role of linkers in the efficacy of Proteolysis Targeting Chimeras (PROTACs), this guide provides a comparative analysis of the "Boc-NHCH2-Ph-pyrimidine-NH2" linker, utilized in the CBP/p300 degrader XYD198, against other common linker classes in the context of ternary complex formation. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize PROTAC design and performance.

PROTACs are a revolutionary class of therapeutic agents that hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key moieties: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for subsequent ubiquitination and degradation of the target protein.[3] The linker, far from being a passive spacer, plays a crucial role in orchestrating this interaction, influencing the stability, cooperativity, and overall degradation efficiency of the PROTAC.[2][4]

This guide will explore the performance of the "this compound" linker, a component of the potent CBP/p300 PROTAC degrader XYD198, in comparison to other widely used linker types, such as polyethylene (B3416737) glycol (PEG) and alkyl chains.

The PROTAC Mechanism: A Symphony of Interactions

The efficacy of a PROTAC is intrinsically linked to its ability to induce and stabilize a ternary complex. This process is governed by several factors, with the linker playing a central role in dictating the orientation and proximity of the POI and the E3 ligase.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of PROTAC Linkers in CBP/p300 Degradation

The transcriptional coactivators CBP and p300 are attractive therapeutic targets in oncology. Several PROTACs have been developed to induce their degradation, employing a variety of linkers. The following tables summarize the performance of XYD198, which utilizes the "this compound" linker, and compares it to other CBP/p300 degraders with different linker architectures.

Table 1: Performance of CBP/p300 PROTACs with a Phenyl-Pyrimidine-Based Linker

PROTACLinker StructureTargetDC50 (nM)IC50 (nM)Cell LineReference
XYD198 Boc-NHCH2-Ph-pyrimidine -NH2CBP/p300≤1.9 (CBP)0.9MV4;11[5]
XYD190 (similar to XYD198)CBP/p300≤1.9 (CBP)1.8MV4;11[5]

Table 2: Performance of CBP/p300 PROTACs with Alternative Linkers

PROTACLinker TypeTargetDC50 (nM)Cooperativity (α)Cell LineReference
dCE-2 10-atom aliphaticCBP403.4LP1[2][4]
Compound 18i PEG4p300Potent at 10 µMNot ReportedMM1.S[6]
JET-209 Not specifiedCBP/p3000.05 (CBP), 0.2 (p300)Not ReportedRS4;11[7]
QC-182 Azetidine-containingCBP93Not ReportedSK-HEP-1[8]

Analysis:

The data indicates that the phenyl-pyrimidine-based linker in XYD198 contributes to highly potent degradation of CBP, with DC50 values in the low nanomolar range.[5] This suggests that the semi-rigid structure of this linker may effectively orient the CBP/p300 protein and the CRBN E3 ligase for efficient ternary complex formation and subsequent degradation.

In comparison, dCE-2, which employs a more flexible 10-atom aliphatic linker, exhibits a lower degradation potency with a DC50 of 40 nM.[2][4] However, it displays positive cooperativity (α = 3.4), indicating that the formation of the ternary complex is more favorable than the binary interactions alone.[2][4] PROTACs with PEG linkers, such as compound 18i, have also demonstrated effective degradation of p300.[6] The exceptional potency of JET-209 highlights that further optimization of linker composition and length can lead to sub-nanomolar degradation efficacy.[7]

Experimental Protocols for Assessing Ternary Complex Formation

The quantitative characterization of ternary complex formation is crucial for understanding PROTAC efficacy. Several biophysical techniques are employed for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[9] It is a powerful tool for dissecting the binary and ternary interactions involved in PROTAC-mediated degradation.[9]

SPR_Workflow cluster_spr SPR Experimental Workflow Immobilize 1. Immobilize E3 Ligase on Sensor Chip Binary1 2a. Flow PROTAC alone (Binary Interaction 1) Immobilize->Binary1 Binary2 2b. Flow POI alone (Control) Immobilize->Binary2 Ternary 3. Flow pre-incubated PROTAC + POI (Ternary Complex Formation) Immobilize->Ternary Analysis 4. Analyze Sensorgrams (KD, kon, koff, α) Binary1->Analysis Binary2->Analysis Ternary->Analysis

Caption: A generalized workflow for an SPR-based ternary complex assay.

Protocol Outline:

  • Immobilization: The E3 ligase (e.g., VHL or Cereblon) is immobilized on the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • The PROTAC is injected over the sensor surface to measure its binding affinity (KD) to the E3 ligase.

    • The POI is injected as a control to ensure it does not bind non-specifically to the E3 ligase.

  • Ternary Complex Analysis: A pre-incubated mixture of the PROTAC and the POI is injected over the E3 ligase-coated surface. The binding response is measured to determine the kinetics and affinity of ternary complex formation.

  • Data Analysis: The sensorgram data is analyzed to calculate the association rate (kon), dissociation rate (koff), and dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (α) is calculated as the ratio of the binary KD of the weaker binding partner to the ternary KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Protocol Outline:

  • Sample Preparation: The POI, E3 ligase, and PROTAC are prepared in a matched buffer to minimize heats of dilution.

  • Binary Titrations:

    • The PROTAC is titrated into the E3 ligase solution to determine the KD of their interaction.

    • The PROTAC is titrated into the POI solution to determine the KD of their interaction.

  • Ternary Titration: The PROTAC is titrated into a solution containing a pre-formed complex of the POI and E3 ligase.

  • Data Analysis: The resulting thermograms are analyzed to determine the thermodynamic parameters for each binding event. Cooperativity is assessed by comparing the binding affinities of the binary and ternary interactions.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.

TRFRET_Principle cluster_fret TR-FRET Assay Principle POI_Donor POI-Donor Ternary_FRET Ternary Complex (FRET Signal) POI_Donor->Ternary_FRET E3_Acceptor E3-Acceptor E3_Acceptor->Ternary_FRET PROTAC PROTAC PROTAC->Ternary_FRET

Caption: Schematic of TR-FRET for detecting ternary complex formation.

Protocol Outline:

  • Reagent Preparation: The POI is labeled with a donor fluorophore (e.g., Terbium cryptate) and the E3 ligase with an acceptor fluorophore (e.g., d2).

  • Assay Setup: The labeled proteins are incubated with varying concentrations of the PROTAC in a microplate.

  • Signal Detection: The plate is read on a TR-FRET-compatible reader, which excites the donor and measures the emission from both the donor and the acceptor.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated to determine the extent of ternary complex formation. The data is then plotted to determine the concentration at which half-maximal complex formation occurs (EC50).

Conclusion

The linker is a critical determinant of PROTAC efficacy, directly impacting the formation and stability of the crucial ternary complex. The "this compound" linker, as part of the PROTAC XYD198, demonstrates the potential of semi-rigid aromatic structures to achieve high-potency degradation of challenging targets like CBP/p300. However, the diverse landscape of successful PROTACs, employing flexible PEG and alkyl linkers, underscores that there is no one-size-fits-all solution. The optimal linker choice is target- and E3 ligase-dependent and must be empirically determined through rigorous testing. The biophysical assays outlined in this guide provide a robust toolkit for researchers to quantitatively assess ternary complex formation, enabling the rational design and optimization of next-generation protein degraders.

References

Efficacy Comparison of Phenyl-Pyrimidine-Amine Derivatives in Cancer Cell Lines: A-Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Disclaimer: Due to the absence of publicly available data for "Boc-NHCH2-Ph-pyrimidine-NH2," this guide utilizes PD173074, a structurally related and well-characterized N-phenylpyrimidine-2-amine derivative, as a representative compound. PD173074 is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often implicated in cancer development.[1][2] The data and protocols presented herein are for illustrative purposes to demonstrate the comparative efficacy of this class of compounds.

Introduction

Pyrimidine-based compounds are a significant class of heterocyclic molecules in medicinal chemistry, with many derivatives exhibiting potent anticancer properties.[3][4] The N-phenylpyrimidine-2-amine scaffold, in particular, is a key pharmacophore in a number of targeted cancer therapies. These compounds often function as kinase inhibitors, targeting specific signaling pathways that are dysregulated in cancer cells. This guide provides a comparative analysis of the efficacy of PD173074, a selective FGFR inhibitor, across various cancer cell lines, supported by detailed experimental protocols and a mechanistic overview of the targeted signaling pathway.

Comparative Efficacy of PD173074 in Cancer Cell Lines

The anti-proliferative activity of PD173074 has been evaluated in a range of cancer cell lines, with varying degrees of potency. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug required to inhibit a biological process by 50%, is a standard metric for comparing the efficacy of anticancer compounds. The IC50 values for PD173074 in different cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
TFK-1Cholangiocarcinoma~6.6[5]
KKU-213Cholangiocarcinoma~8.4[5]
RBECholangiocarcinoma~11[5]
KKU-100Cholangiocarcinoma~16[5]
NCI-H520Lung Cancer0.281[6]
RT-112Bladder Cancer0.015[6]
KMS11Multiple Myeloma<0.02[1][2]
KMS18Multiple Myeloma<0.02[1][2]
MGH-U3Bladder CancerNot Specified[7]
UM-UC-14Bladder CancerNot Specified[7]
H-510Small Cell Lung CancerNot Specified[8]
H-69Small Cell Lung CancerNot Specified[8]

Note: The observed variations in IC50 values can be attributed to several factors, including the expression levels of FGFRs in the different cell lines, the presence of specific FGFR mutations, and the activation of alternative signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the efficacy of compounds like PD173074.

Cell Culture
  • Cell Lines: The cancer cell lines used in the studies were obtained from reputable cell banks (e.g., ATCC, DSMZ).

  • Culture Medium: Cells were cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., PD173074) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on signaling pathways.

  • Cell Lysis: Cells are treated with the compound, harvested, and then lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phosphorylated FGFR, Akt, ERK), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action and Signaling Pathway

PD173074 is an ATP-competitive inhibitor of the FGFR tyrosine kinase domain.[1] The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) normally induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain.[12][13][14] This phosphorylation creates docking sites for downstream signaling proteins, leading to the activation of multiple signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[12][15] These pathways are crucial for cell proliferation, survival, and differentiation.[16] PD173074 prevents this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pathway1 RAS-MAPK Pathway cluster_pathway2 PI3K-AKT Pathway cluster_pathway3 PLCγ Pathway cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2_1 FRS2 FGFR->FRS2_1 FRS2_2 FRS2 FGFR->FRS2_2 PLCG PLCγ FGFR->PLCG GRB2_1 GRB2 FRS2_1->GRB2_1 SOS SOS GRB2_1->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription GAB1 GAB1 FRS2_2->GAB1 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Transcription PD173074 PD173074 PD173074->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of PD173074.

Conclusion

The N-phenylpyrimidine-2-amine derivative, PD173074, demonstrates potent and selective inhibition of FGFR signaling, leading to significant anti-proliferative effects in various cancer cell lines. The efficacy of this compound is dependent on the specific molecular characteristics of the cancer cells, highlighting the importance of a personalized medicine approach. The data and protocols presented in this guide provide a framework for the comparative evaluation of this and other pyrimidine-based compounds in a research and drug development setting. Further investigation into the in vivo efficacy and safety of these compounds is warranted to translate these promising preclinical findings into clinical applications.

References

Unraveling the Architecture of Pyrimidine-Containing Ternary Complexes in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Analysis of PROTAC-Induced Ternary Complexes

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. The precise three-dimensional arrangement of this complex is paramount to its function. This guide provides a comparative analysis of the structural elucidation of ternary complexes formed by PROTACs incorporating a key chemical scaffold: the pyrimidine (B1678525) ring. We will delve into the structural details of two notable examples, an IRAK4 degrader and the PTK2/FAK degrader BI-3663, highlighting the experimental and computational methodologies employed to decipher their molecular architecture.

At the Core of the Complex: Pyrimidine-Containing PROTACs

The versatility of the pyrimidine scaffold has been leveraged in the design of PROTACs, serving as either a rigidifying linker element or as a core component of the target-binding warhead. Understanding how this moiety influences the geometry and stability of the ternary complex is crucial for the rational design of potent and selective degraders.

Case Study 1: An IRAK4 Degrader with a Spirocyclic Pyrimidine Linker

A potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling, was developed by optimizing the linker connecting the IRAK4-binding warhead to a VHL E3 ligase ligand. Replacing a flexible carbon linker with a more rigid, polar spirocyclic pyrimidine resulted in a compound with enhanced degradation potency.

While a high-resolution crystal structure of the full ternary complex for this specific pyrimidine-containing IRAK4 degrader is not yet publicly available, its design and activity provide a compelling case for the role of a rigidified, pyrimidine-based linker in promoting a productive ternary complex formation. Computational modeling serves as a powerful tool to predict and analyze the likely conformation of such complexes.

Case Study 2: BI-3663 - A PTK2/FAK Degrader with a Pyrimidine-Based Warhead

BI-3663 is a highly selective PROTAC that induces the degradation of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK), by recruiting the Cereblon (CRBN) E3 ligase. The warhead of BI-3663, which binds to the kinase domain of PTK2, features a central pyrimidine ring.

The structural analysis of the BI-3663-mediated ternary complex provides valuable insights into how a pyrimidine-based inhibitor can be effectively repurposed for targeted degradation.

Comparative Structural Data

The following table summarizes key structural and binding data for the pyrimidine-containing PROTACs discussed. As a crystallographically determined structure for the pyrimidine-linked IRAK4 degrader ternary complex is not available, comparative data is presented based on published degradation data and inferred from the design principles.

ParameterIRAK4 Degrader (Compound 9)PTK2/FAK Degrader (BI-3663)
PROTAC Component LinkerWarhead
Target Protein IRAK4PTK2/FAK
E3 Ligase VHLCereblon (CRBN)
Degradation Potency (DC50) 151 nM (in PBMCs)30 nM (median across 11 HCC cell lines)
Structural Method Computational Modeling (inferred)X-ray Crystallography / Computational Modeling
PDB ID (Ternary Complex) Not AvailableNot Available (Binary complex of similar warhead available)

Experimental and Computational Protocols

The structural understanding of these ternary complexes is built upon a combination of experimental and computational techniques.

X-ray Crystallography

X-ray crystallography provides high-resolution, static snapshots of the ternary complex, revealing atomic-level details of the interactions between the PROTAC, the target protein, and the E3 ligase.

General Protocol:

  • Protein Expression and Purification: The target protein (e.g., the kinase domain of PTK2) and the E3 ligase complex (e.g., CRBN-DDB1) are expressed in a suitable system (e.g., insect or mammalian cells) and purified to homogeneity.

  • Ternary Complex Formation: The purified target protein and E3 ligase complex are incubated with a molar excess of the PROTAC to facilitate the formation of the ternary complex.

  • Crystallization: The ternary complex solution is subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperature).

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the

The Rigid-Flexible Spectrum in PROTAC Design: A Comparative Guide to the "Boc-NHCH2-Ph-pyrimidine-NH2" Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. The choice between a rigid and a flexible linker can profoundly impact the formation and stability of the ternary complex, ultimately influencing the potency and selectivity of protein degradation. This guide provides a comparative analysis of the rigid "Boc-NHCH2-Ph-pyrimidine-NH2" linker and its flexible counterparts, supported by experimental data, to inform rational PROTAC design.

The "this compound" moiety is a key component of the potent CBP/p300 degrader, XYD198, which showcases the potential of rigid aromatic linkers in developing effective therapeutics.[1][2] This guide will use XYD198 as a case study to explore the advantages and disadvantages of rigid linkers in comparison to more conventional flexible linkers.

The Rigidity vs. Flexibility Trade-Off

The selection of a PROTAC linker involves a trade-off between conformational flexibility and pre-organization.

  • Flexible Linkers (e.g., PEG, Alkyl Chains): These linkers, composed of chains like polyethylene (B3416737) glycol (PEG) or simple alkyl groups, offer a high degree of conformational freedom.[3][4] This flexibility can be advantageous in the early stages of PROTAC development as it allows the molecule to adopt various conformations, increasing the likelihood of forming a productive ternary complex between the target protein and the E3 ligase.[4] However, this high flexibility can also come with an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[4]

  • Rigid Linkers (e.g., Phenyl, Piperazine, Phenyl-Pyrimidine): Rigid linkers, which often incorporate cyclic or aromatic structures, constrain the conformational space of the PROTAC.[4][5] This can "pre-organize" the molecule into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding and potentially enhancing the stability of the complex.[4][5] Aromatic linkers, such as the phenyl-pyrimidine structure, can also participate in π-π stacking interactions with the target protein or E3 ligase, further stabilizing the ternary complex.[6] However, a poorly designed rigid linker may introduce steric hindrance, preventing the formation of a productive ternary complex.[]

Comparative Performance Data

The following tables summarize quantitative data from studies comparing PROTACs with rigid and flexible linkers. While direct comparative data for the "this compound" linker against a flexible counterpart for CBP/p300 degradation is not publicly available, the data presented provides insights into the general performance of these linker types against other targets, particularly bromodomain-containing proteins.

Table 1: Comparison of Degradation Potency (DC50) and Efficacy (Dmax)

Target ProteinPROTAC with Rigid LinkerDC50 (nM)Dmax (%)PROTAC with Flexible LinkerDC50 (nM)Dmax (%)Reference
Androgen ReceptorPROTAC with pyridine/di-piperidine linker< 1> 90PROTAC with all-hydrocarbon linker> 100< 50[3]
BRD4Macrocyclic PROTAC (rigidified PEG)~10> 90Linear PEG PROTAC (MZ1)~15> 90[3]
Androgen ReceptorPhenyl-based linker> 3000No activityPEG-based linker~3000~50[3]
CBP/p300XYD198 (phenyl-pyrimidine linker)0.9 - 47 (cell line dependent)> 95Not directly compared--[2]

Table 2: Ternary Complex Formation and Stability

Target ProteinPROTAC Linker TypeTernary Complex Cooperativity (α)Ternary Complex Dissociation Constant (KD, ternary)Reference
BRD4BD2Rigidified (Macrocyclic)HighLower KD (tighter binding)[3]
BRD4BD2Flexible (PEG)Positive4.4 nM (with VHL)[8]
BTKFlexible (Long PEG)No positive cooperativity-[3]

Signaling Pathways and Experimental Workflows

To understand the impact of linker design on PROTAC function, it is essential to visualize the underlying biological processes and the experimental steps used for their evaluation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC (Rigid or Flexible Linker) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome recruitment Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Experimental_Workflow Workflow for Evaluating PROTAC Linker Efficiency cluster_workflow Evaluation Pipeline Design PROTAC Design & Synthesis (Rigid vs. Flexible Linkers) Biophysical Biophysical Assays (SPR, ITC) Design->Biophysical Ternary Complex Characterization Cellular Cellular Degradation Assays (Western Blot, In-Cell Western) Design->Cellular Degradation Quantification Data_Analysis Data Analysis (DC50, Dmax, Cooperativity) Biophysical->Data_Analysis Cellular->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization

Caption: A systematic workflow for the design, synthesis, and evaluation of PROTACs with different linkers.

Experimental Protocols

Accurate and reproducible experimental data are crucial for comparing the efficacy of different PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

This biophysical technique measures the binding kinetics and affinity of binary and ternary complexes in real-time.

  • Immobilization of E3 Ligase:

    • Immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (association and dissociation rates) and affinity (KD).

    • Separately, determine the binary affinity of the PROTAC for the target protein in solution.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase to measure the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity (α) of ternary complex formation using the formula: α = (KD of binary PROTAC-E3 binding) / (KD of ternary complex formation). An α value greater than 1 indicates positive cooperativity.

Conclusion

The choice of linker is a critical, multi-parameter optimization problem in PROTAC design. The "this compound" linker, as part of the highly potent degrader XYD198, exemplifies the success of a rigid design strategy. Rigid linkers can offer advantages in pre-organizing the PROTAC for efficient ternary complex formation, potentially leading to enhanced degradation potency and improved pharmacokinetic properties. However, flexible linkers provide synthetic tractability and the conformational adaptability to accommodate a wide range of protein targets and E3 ligases.

The optimal linker strategy is target-dependent and must be determined empirically. A systematic approach, employing a combination of biophysical and cellular assays as outlined in this guide, is essential for elucidating the structure-activity relationships that govern PROTAC efficacy and for the rational design of next-generation protein degraders.

References

Stability Showdown: A Comparative Guide to PROTACs Featuring the "Boc-NHCH2-Ph-pyrimidine-NH2" Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vitro and in vivo stability of PROTACs, supported by available experimental data.

The stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy and druggability. This guide provides a comparative analysis of the in vitro and in vivo stability of PROTACs, with a special focus on those incorporating the "Boc-NHCH2-Ph-pyrimidine-NH2" linker moiety. We present a summary of available quantitative data, detailed experimental protocols for stability assessment, and visualizations of key pathways and workflows to aid in the rational design and evaluation of next-generation protein degraders.

The "this compound" moiety serves as a linker in the potent and efficient CBP/p300 PROTAC degrader, XYD198.[1][2] This guide will use XYD198 as the primary example for this linker class and compare its performance with other published CBP/p300 PROTACs where stability data is available.

Quantitative Stability and Potency Comparison

The following tables summarize the available quantitative data for XYD198 and comparator PROTACs targeting the CBP/p300 proteins. While comprehensive head-to-head stability data is not always available in a single study, this compilation provides a valuable overview based on current literature.

Table 1: In Vitro Potency and Degradation Efficacy

CompoundTarget(s)Cell LineDC₅₀ (nM)¹Dₘₐₓ (%)²Timepoint (h)E3 Ligase RecruitedReference
XYD198 CBP/p300MV4;11≤ 1.9> 90% (qualitative)Not SpecifiedCRBN[1][2]
JET-209 CBP/p300RS4;11CBP: 0.05, p300: 0.2> 95%4CRBN[3]
dCE-2 CBP/p300LP140> 85%16CRBN[4][5]

¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum degradation.

Table 2: In Vitro Metabolic Stability

CompoundMatrixHalf-life (t₁/₂) (min)SpeciesReference
XYD198 Data not publicly availableData not publicly availableData not publicly available
JET-209 Data not publicly availableData not publicly availableData not publicly available
dCE-2 Data not publicly availableData not publicly availableData not publicly available

Table 3: In Vivo Pharmacokinetics (PK)

CompoundSpeciesDose & RouteCₘₐₓ (ng/mL)T₁/₂ (h)AUCReference
XYD198 Mouse5 mg/kg (p.o.)Data not publicly availableData not publicly availableData not publicly available[2]
JET-209 MouseNot SpecifiedData not publicly availableData not publicly availableData not publicly available[3]
dCE-2 Not SpecifiedNot SpecifiedData not publicly availableData not publicly availableData not publicly available

Note: While in vivo efficacy has been demonstrated for XYD198, detailed pharmacokinetic parameters are not available in the public domain. This table serves as a template for presenting such data.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding PROTAC mechanisms and stability assessment. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC (e.g., XYD198) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., CBP/p300) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of Action for a PROTAC Molecule.

InVitro_Stability_Workflow cluster_workflow In Vitro Metabolic Stability Assay Workflow Start Start: PROTAC Compound Incubation Incubate with Liver Microsomes or Plasma at 37°C Start->Incubation Time_Points Aliquots taken at multiple time points (e.g., 0, 15, 30, 60 min) Incubation->Time_Points Quenching Quench reaction (e.g., with cold acetonitrile) Time_Points->Quenching Analysis LC-MS/MS Analysis to quantify remaining PROTAC Quenching->Analysis Data_Processing Data Analysis: Plot % remaining vs. time Analysis->Data_Processing Result Determine Half-life (t₁/₂) and Intrinsic Clearance (CLᵢₙₜ) Data_Processing->Result

Caption: Experimental Workflow for In Vitro Stability.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of PROTAC stability.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC compound when incubated with HLM.

Materials:

  • Test PROTAC compound (e.g., XYD198)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (compound with known high clearance, e.g., verapamil)

  • Negative control (compound with known low clearance, e.g., warfarin)

  • Acetonitrile (B52724) (LC-MS grade) with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, HLM, and the test PROTAC at a final concentration typically between 0.5 to 1 µM.

  • Initiation: Pre-warm the reaction mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal proteins.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression multiplied by -1 gives the elimination rate constant (k). The half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k.

In Vivo Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of a PROTAC compound after administration to mice.

Materials:

  • Test PROTAC compound (e.g., XYD198)

  • Appropriate vehicle for dosing (e.g., a solution of DMSO, PEG400, and saline)

  • Male BALB/c mice (or other appropriate strain), 6-8 weeks old

  • Dosing syringes and needles (for oral gavage or intravenous injection)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS system

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Dosing: Divide the mice into groups for different routes of administration (e.g., oral (p.o.) and intravenous (i.v.)). Administer the test PROTAC at a specific dose (e.g., 5 mg/kg).

  • Blood Sampling: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (typically via tail vein or retro-orbital sinus) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the PROTAC at each time point.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including:

    • Cₘₐₓ: Maximum plasma concentration.

    • Tₘₐₓ: Time to reach Cₘₐₓ.

    • t₁/₂: Elimination half-life.

    • AUC: Area under the plasma concentration-time curve.

    • Clearance (CL): Volume of plasma cleared of the drug per unit time.

    • Volume of distribution (Vd): Apparent volume into which the drug distributes.

    • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation (calculated from oral and IV dosing data).

Concluding Remarks

The stability of a PROTAC is a multi-faceted property influenced by the target binder, the E3 ligase ligand, and critically, the linker that connects them. The "this compound" linker, as part of the potent CBP/p300 degrader XYD198, has demonstrated significant in vivo anti-tumor activity, suggesting a favorable stability profile.[2] However, a comprehensive understanding and objective comparison necessitate the public availability of detailed in vitro and in vivo stability data.

This guide provides a framework for such a comparison, outlining the key parameters, experimental methodologies, and necessary visualizations. As more data on XYD198 and other next-generation PROTACs become available, this guide can serve as a living document for researchers in the field of targeted protein degradation, aiding in the selection and optimization of linkers and overall PROTAC design to develop more stable and effective therapeutics.

References

A Comparative Guide to PROTAC-Mediated Degradation of CBP/p300: Alternatives to XYD198

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transcriptional coactivators CREB-binding protein (CBP) and its close homolog p300 are critical regulators of gene expression and have emerged as promising therapeutic targets in various cancers, including acute myeloid leukemia (AML) and prostate cancer. The use of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of CBP/p300 represents a novel and potent therapeutic strategy. This guide provides a comparative analysis of XYD198, a PROTAC utilizing the "Boc-NHCH2-Ph-pyrimidine-NH2" linker, and its alternatives for the targeted degradation of CBP/p300.

Performance Comparison of CBP/p300 Degraders

The following tables summarize the in vitro performance of XYD198 and several alternative PROTACs targeting CBP and p300. The data presented includes half-maximal inhibitory concentration (IC50) for cell viability and half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for the target proteins.

Table 1: Comparative Efficacy of CBP/p300 Degraders in Hematological Malignancy Cell Lines

CompoundCell LineIC50 (nM)TargetDC50 (nM)Dmax (%)Treatment Time (h)
XYD198 MV4;11 (AML)0.9CBP/p300NDND72-120
MOLM-13 (AML)47CBP/p300NDND72-120
MOLM-16 (AML)5.5CBP/p300NDND72-120
XYD190 MV4;11 (AML)NDCBP/p300NDNDND
JET-209 RS4;11 (ALL)0.1CBP0.05>954
p3000.2>954
MV4;11 (AML)0.04CBP/p300NDNDND
HL-60 (APL)0.54CBP/p300NDNDND
MOLM-13 (AML)2.3CBP/p300NDNDND
dCBP-1 MM.1S (Multiple Myeloma)NDCBP/p300<10~1006

ND: Not Determined

Table 2: Comparative Efficacy of CBP/p300 Degraders in Solid Tumor Cell Lines

CompoundCell LineIC50 (nM)TargetDC50 (nM)Dmax (%)Treatment Time (h)
MJP6412 VCaP (Prostate)NDp3001.6NDND
CBP1.2NDND
QC-182 SK-HEP-1 (Liver)733p30093NDND
JHH7 (Liver)477p300NDNDND
JQAD-1 Kelly (Neuroblastoma)NDp300NDND16
CBPD-409 VCaP (Prostate)1.2-2.0CBP/p3000.2-0.4>9524
LNCaP (Prostate)1.2-2.0CBP/p3000.2-0.4>9524
22Rv1 (Prostate)1.2-2.0CBP/p3000.2-0.4>9524
BT-O2C HAP1 (CML)NDp300NDPotent24
CBPSparing24

ND: Not Determined

Signaling Pathways and Mechanism of Action

CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene transcription by acetylating histones and other proteins. This acetylation leads to a more open chromatin structure, allowing for the binding of transcription factors and the initiation of gene expression. In many cancers, the aberrant activity of CBP/p300 contributes to the expression of oncogenes.

PROTACs targeting CBP/p300 are heterobifunctional molecules. They consist of a ligand that binds to CBP/p300, a linker, and a ligand for an E3 ubiquitin ligase, most commonly Cereblon (CRBN). By bringing CBP/p300 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of CBP/p300, marking them for degradation by the proteasome. This leads to a reduction in the levels of these coactivators and subsequent downregulation of their target genes.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treat with PROTAC Degrader (Concentration Gradient) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability degradation Protein Degradation Assay (e.g., Western Blot, HiBiT) treatment->degradation ic50 Calculate IC50 viability->ic50 dc50 Calculate DC50 & Dmax degradation->dc50 end End: Comparative Efficacy Profile ic50->end dc50->end

Demystifying PROTAC Linker Performance: A Comparative Guide to "Boc-NHCH2-Ph-pyrimidine-NH2" in the Context of E3 Ligase Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for researchers in drug discovery. A common query among scientists is understanding the performance of specific chemical moieties within these complex molecules. This guide addresses the role and performance context of "Boc-NHCH2-Ph-pyrimidine-NH2," a query that highlights a frequent yet critical misunderstanding of PROTAC components. "this compound" is not an active E3 ligase ligand but a chemical linker, a crucial component that connects the target protein binder and the E3 ligase ligand. This guide will clarify its role and provide a framework for evaluating the performance of PROTACs that might incorporate such a linker within different E3 ligase systems.

The Architecture of a PROTAC: More Than the Sum of Its Parts

A PROTAC molecule is a heterobifunctional chimera comprising three key components: a ligand that binds to a specific protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends. The PROTAC does not inhibit the target protein in a traditional sense but rather acts as a bridge to induce proximity between the POI and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome. The linker is a critical determinant of the efficacy of this process.[1][]

The chemical structure of the linker, including its length, rigidity, and composition, significantly influences the PROTAC's overall properties.[][3][4][5][6] These properties include:

  • Ternary Complex Formation and Stability: The linker's flexibility and length are pivotal in allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][5]

  • Physicochemical Properties: The linker impacts the PROTAC's solubility, cell permeability, and metabolic stability.[1][7] For instance, the incorporation of polar moieties like pyrimidine (B1678525) rings can enhance solubility.[8]

  • Selectivity and Efficacy: Subtle changes in the linker can alter the degradation efficiency (DC50 and Dmax) and even the selectivity of the PROTAC for its intended target.[1][3][5]

Performance Evaluation of PROTACs in Different E3 Ligase Systems

While "this compound" is a linker and not an E3 ligase ligand, it is possible to synthesize a PROTAC that uses this linker to connect a specific POI binder to different E3 ligase ligands, such as those for Cereblon (CRBN) and Von Hippel-Lindau (VHL). The performance of these resulting PROTACs can then be compared.

The choice of the E3 ligase can have a profound impact on the degradation profile of the target protein. CRBN and VHL are the most commonly used E3 ligases in PROTAC design.[9][10][11][] They have different cellular expression levels, substrate specificities, and can lead to different degradation kinetics and efficacy for the same target protein.

Below is a hypothetical comparison of two PROTACs, one targeting CRBN and the other VHL, both utilizing a pyrimidine-based linker and the same POI binder. The data presented is illustrative to demonstrate how such a comparison would be structured.

Table 1: Illustrative Performance Comparison of a PROTAC Scaffold with a Pyrimidine-Based Linker Across Different E3 Ligase Systems

ParameterPROTAC-CRBN (Hypothetical)PROTAC-VHL (Hypothetical)Description
Binding Affinity (Kd) Measures the strength of binding to the respective proteins. Lower values indicate stronger binding.
POI Binding (nM)5050Assumed to be the same as the POI binder is identical.
E3 Ligase Binding (nM)150200Binding affinity of the E3 ligase ligand component of the PROTAC to its respective E3 ligase.
Ternary Complex Formation Assesses the ability of the PROTAC to bring the POI and E3 ligase together.
Cooperativity (α)52A value > 1 indicates positive cooperativity, meaning the binding of one protein enhances the other's.
Degradation Efficacy Quantifies the ability of the PROTAC to induce degradation of the target protein in cells.
DC50 (nM)2575The concentration of PROTAC required to degrade 50% of the target protein. Lower is more potent.
Dmax (%)9580The maximum percentage of protein degradation achieved.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and a general experimental workflow for evaluating PROTAC performance.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Comparison Design Design PROTACs with Pyrimidine Linker for CRBN and VHL Synthesis Chemical Synthesis and Purification Design->Synthesis Binding_Assay Binding Affinity Assays (SPR, ITC, TR-FRET) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Cellular Degradation Assays (Western Blot, Mass Spec) Ternary_Complex_Assay->Degradation_Assay Data_Analysis Determine DC50, Dmax, and Cooperativity Degradation_Assay->Data_Analysis Comparison Compare Performance of CRBN vs. VHL PROTACs Data_Analysis->Comparison

Caption: Experimental workflow for comparing PROTAC performance.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are outlines of key experimental protocols.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to quantify the formation of the ternary complex.

  • Objective: To measure the proximity of the POI and the E3 ligase in the presence of the PROTAC.

  • Principle: A fluorescent donor is conjugated to one protein (e.g., an antibody against the POI), and a fluorescent acceptor is conjugated to the other (e.g., an antibody against the E3 ligase). When the PROTAC brings the two proteins into close proximity, FRET occurs, resulting in a detectable signal.

  • Methodology:

    • Reagent Preparation: Purify the POI and the E3 ligase complex. Label antibodies specific to each protein with a suitable TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2).

    • Assay Setup: In a microplate, combine the purified POI, the E3 ligase, and the labeled antibodies with serial dilutions of the PROTAC.

    • Incubation: Incubate the mixture at room temperature to allow for complex formation.

    • FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increased FRET signal indicates ternary complex formation.

    • Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs and to assess cooperativity.

Cellular Protein Degradation Assay (Western Blot)

Western blotting is a standard technique to quantify the reduction in the levels of the target protein following PROTAC treatment.

  • Objective: To determine the degradation efficiency (DC50 and Dmax) of the PROTAC in a cellular context.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the total protein concentration of each cell lysate using a protein assay (e.g., BCA or Bradford assay).

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: Block the membrane and incubate it with a primary antibody specific for the POI, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading.

    • Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

By following these protocols, researchers can systematically evaluate and compare the performance of PROTACs incorporating different linkers and targeting various E3 ligase systems, leading to the rational design of more effective protein degraders.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Boc-NHCH2-Ph-pyrimidine-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds like Boc-NHCH2-Ph-pyrimidine-NH2 are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this PROTAC linker, aligning with established best practices for chemical waste management.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 3040121-15-8[1][2]
Molecular Formula C16H20N4O2[1]
Common Use Linker for PROTAC molecule XYD198[3][4][5]

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to use appropriate personal protective equipment (PPE) to minimize exposure. The selection of PPE should be based on the concentration and quantity of the substance being handled.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and disposed of properly after.[6]
Skin Protection Laboratory coat, long-sleeved clothing.Minimizes the risk of skin exposure.[6]
Respiratory Use in a well-ventilated area. A dust respirator may be necessary if generating dust.[6]Reduces the risk of inhalation.

In the event of a spill, immediately clear the area of all personnel. For minor spills, use dry procedures to clean up, avoiding dust generation. For major spills, alert the appropriate emergency services.[6]

Step-by-Step Disposal Protocol

The disposal of this compound requires a systematic approach to waste segregation, containment, and labeling.

1. Waste Identification and Segregation:

  • Solid Waste: Collect waste this compound, contaminated gloves, and other solid materials in a designated, clearly labeled, sealable plastic bag or a lined metal can.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, designated waste container. Do not mix with other solvent waste unless compatible.

  • Sharps Waste: Needles, glass slides, or any sharp objects contaminated with the chemical must be disposed of in a puncture-resistant sharps container.[7]

2. Container Selection and Management:

  • Choose waste containers made of a material compatible with the chemical. For liquid waste, a tightly sealed, compatible container is necessary.[6]

  • Consider using secondary containment to prevent the spread of material in case of a leak.[6]

3. Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound".

    • The words "Hazardous Waste".

    • The date when the waste is first added to the container.[6]

    • Any other components of the waste mixture and their approximate concentrations.[6]

4. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as acids and strong oxidizing agents.[8]

  • Keep containers tightly closed.[8]

5. Final Disposal:

  • Dispose of the chemical waste through your institution's licensed hazardous waste disposal service.[7] Adhere to all local, state, and federal regulations.

  • Deprotection Considerations: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions and can be cleaved to release the free amine.[9][10][11][12][13] Therefore, avoid mixing this waste with acidic solutions to prevent unintended reactions.

Experimental Protocols

While specific experimental protocols for the disposal of this exact compound are not publicly available, the general principles of handling pyrimidine (B1678525) derivatives and Boc-protected amines apply. The key is to prevent accidental deprotection and to handle the waste in accordance with standard laboratory hazardous waste procedures.

The most common method for the removal of a Boc group is through treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] This knowledge is critical for disposal, as mixing the compound with acidic waste could trigger a chemical reaction, leading to the generation of a new, potentially more hazardous, compound and the release of isobutylene (B52900) and carbon dioxide.

Disposal_Workflow Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Segregation & Containment cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify Waste Type (Solid, Liquid, Sharps) C Use Designated, Compatible Waste Containers A->C Segregate B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->A D Solid Waste Container C->D E Liquid Waste Container C->E F Sharps Container C->F G Label Container Clearly: - Chemical Name - Hazard Warning - Date D->G E->G F->G H Store in a Secure, Well-Ventilated Area G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J Complete Disposal Documentation I->J

Caption: Workflow for the proper disposal of this compound.

Spill_Response Immediate Spill Response Plan cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_follow_up Follow-Up Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor / Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Absorb Use Dry Absorbent Material (for liquids) Contain->Absorb Sweep Gently Sweep Up Solid Material (avoiding dust) Contain->Sweep Collect Collect Waste in Labeled Hazardous Waste Container Absorb->Collect Sweep->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Immediate response plan for a spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.